1-methyl-1H-indol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIGWFONQYMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312199 | |
| Record name | 1-Methyl-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-54-3 | |
| Record name | 1-Methyl-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-methyl-1H-indol-7-amine is limited in publicly available literature. This guide is constructed based on established synthetic methodologies for analogous indole derivatives and the known biological significance of the 7-aminoindole scaffold. The experimental protocols provided are adapted from literature for related compounds and would require optimization for the specific synthesis of this compound.
Introduction
This compound is a heterocyclic aromatic amine belonging to the indole family. The indole nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals, owing to its versatile biological activities. The specific substitution pattern of a methyl group at the N1 position and an amino group at the C7 position of the indole ring suggests potential for unique pharmacological properties. The N-methylation can influence the molecule's metabolic stability and pharmacokinetic profile, while the 7-amino group provides a key site for further functionalization and interaction with biological targets.
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The aminomethyl moiety, in particular, is found in numerous biologically active indole alkaloids[1]. This guide provides a comprehensive overview of the plausible synthetic routes, potential biological significance, and key chemical data for this compound, aimed at facilitating further research and drug discovery efforts.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
| CAS Number | Not assigned or readily available in public databases |
Synthetic Methodologies
The synthesis of this compound is not explicitly described in the literature. However, several strategies for the regioselective functionalization of the indole C7 position can be adapted. A plausible and efficient approach involves a multi-step synthesis starting from a suitable indole precursor.
Proposed Synthetic Pathway: Directed C-H Amination
A modern and efficient method for introducing a functional group at the C7 position of an indole is through transition metal-catalyzed C-H activation, utilizing a directing group on the indole nitrogen. The pivaloyl group has been shown to be an effective directing group for rhodium-catalyzed C7 functionalization[2][3].
Experimental Protocol (Adapted from Rhodium-Catalyzed C7-Functionalization of N-Pivaloylindoles) [2][3]
Step 1: N-Pivaloylation of 1-methylindole
-
To a solution of 1-methylindole (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DCM), add a suitable base (e.g., NaH, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add pivaloyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain N-pivaloyl-1-methylindole.
Step 2: Rhodium-Catalyzed C7-Amination
-
In a reaction vessel, combine N-pivaloyl-1-methylindole (1.0 eq), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver oxidant (e.g., AgSbF₆, 10 mol%).
-
Add a suitable amination reagent (e.g., an organic azide or a protected amine source).
-
Dissolve the components in a suitable solvent (e.g., DCE) and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Pivaloyl Group
-
Dissolve the C7-aminated, N-pivaloyl-1-methylindole in a suitable solvent (e.g., methanol).
-
Add a base (e.g., K₂CO₃ or NaOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture and extract the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct experimental data remains scarce, established synthetic strategies for regioselective C7-functionalization of indoles provide a clear path for its synthesis. The known biological importance of the 7-aminoindole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This guide provides a foundational resource to stimulate and support further research into the synthesis, characterization, and biological evaluation of this compound.
References
An In-depth Technical Guide to 1-methyl-1H-indol-7-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 1-methyl-1H-indol-7-amine. Due to the limited availability of direct experimental data for this specific isomer, this document combines established knowledge of related indole derivatives with predicted data to offer a valuable resource for researchers.
Chemical Structure and Identification
This compound is an aromatic heterocyclic amine. Its structure consists of a bicyclic indole core, which is composed of a benzene ring fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and an amine group is substituted at position 7 of the benzene ring.
Molecular Formula: C₉H₁₀N₂
Canonical SMILES: CN1C=CC2=C1C=CC=C2N
Physicochemical Properties
Direct experimental data for the physical and chemical properties of this compound are scarce. However, we can predict these properties based on the known data of its parent molecule, 1-methylindole, and its amino-substituted isomers.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for this compound | 1-methylindole (CAS: 603-76-9) | 1-methyl-1H-indol-5-amine (CAS: 102308-97-4) |
| Molecular Weight | 146.19 g/mol | 131.17 g/mol [4] | 146.19 g/mol [1] |
| Boiling Point | > 240 °C (estimated) | 133 °C at 26 mmHg[5][6] | Not available |
| Melting Point | 70-80 °C (estimated) | 61.2 °C (estimate)[5] | Not available |
| Density | ~1.1 g/mL (estimated) | 1.051 g/mL at 20 °C[5][6] | Not available |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform. Slightly soluble in water. | Insoluble in water; soluble in chloroform and DMSO.[5] | Not available |
| LogP | ~2.5 (estimated) | 2.72[5] | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available. The following tables provide predicted spectroscopic characteristics based on the analysis of related indole derivatives.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | N-CH₃ |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~6.4 | d | 1H | H-2 |
| ~6.6 | d | 1H | H-6 |
| ~6.9 | t | 1H | H-5 |
| ~7.1 | d | 1H | H-3 |
| ~7.4 | d | 1H | H-4 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~33 | N-CH₃ |
| ~100 | C-3 |
| ~105 | C-6 |
| ~115 | C-4 |
| ~120 | C-5 |
| ~125 | C-3a |
| ~128 | C-2 |
| ~135 | C-7a |
| ~145 | C-7 |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch of -CH₃ |
| 1620-1580 | Strong | N-H bend (scissoring) of -NH₂ |
| 1580-1450 | Medium to Strong | C=C stretch (aromatic) |
| 1350-1250 | Strong | C-N stretch (aromatic amine) |
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146.
Synthesis and Experimental Protocols
While a specific, optimized synthesis for this compound is not documented, a plausible synthetic route can be adapted from general methods for the synthesis of 7-aminoindoles. A common strategy involves the reduction of a 7-nitroindole precursor.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
Step 1: Nitration of 1-methylindole
-
To a solution of 1-methylindole in a mixture of acetic anhydride and acetic acid, slowly add a nitrating agent (e.g., nitric acid in sulfuric acid) at a low temperature (0-5 °C).
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product (a mixture of isomers) by column chromatography to isolate 1-methyl-7-nitro-1H-indole.
Step 2: Reduction of 1-methyl-7-nitro-1H-indole
-
Dissolve the isolated 1-methyl-7-nitro-1H-indole in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture at reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting this compound by column chromatography or recrystallization.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the indole nucleus is a "privileged scaffold" in medicinal chemistry, and various indole derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The introduction of an amino group at the 7-position and a methyl group at the 1-position could modulate the biological activity profile compared to other indole derivatives. Further research is required to elucidate the pharmacological properties of this specific compound.
Hypothetical Signaling Pathway Involvement
Given that many indole derivatives interact with various receptors and enzymes, a hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: Workflow for biological activity screening.
Conclusion
This compound represents an understudied member of the indole family. This guide provides a foundational understanding of its structure and predicted properties, along with a general synthetic approach. The information presented herein is intended to serve as a starting point for researchers interested in synthesizing and evaluating the biological potential of this and related compounds. Further experimental work is necessary to validate the predicted data and to fully characterize the chemical and biological profile of this compound.
References
- 1. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. parchem.com [parchem.com]
- 4. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylindole CAS#: 603-76-9 [m.chemicalbook.com]
- 6. 1-Methylindole | 603-76-9 [chemicalbook.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to the Potential Biological Significance of 1-methyl-1H-indol-7-amine
Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological data for 1-methyl-1H-indol-7-amine. This technical guide, therefore, extrapolates the potential biological significance of this molecule by examining its core structural features—the 7-aminoindole scaffold and N-methylation—in the context of well-documented indole derivatives. The information presented herein is intended to provide a foundational framework for future research and drug discovery efforts.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. This guide focuses on the potential biological importance of a specific, yet under-researched derivative: this compound. While direct experimental data for this compound is not publicly available, an analysis of its constituent parts suggests a rich potential for biological activity, warranting further investigation.
The 7-Aminoindole Scaffold: A Gateway to Diverse Bioactivity
The position of the amino group on the indole ring profoundly influences the molecule's chemical properties and biological targets. The 7-aminoindole moiety, in particular, is a key structural feature in a variety of biologically active compounds.
Anticancer Potential
Derivatives of the isomeric 7-azaindole have shown significant promise as anticancer agents, particularly as kinase inhibitors.[3] The nitrogen atom in the pyridine ring of 7-azaindoles mimics the hydrogen bonding capabilities of the purine scaffold, a key component of ATP, enabling these molecules to bind to the ATP-binding site of kinases. While this compound is not an azaindole, the 7-amino group can still serve as a critical hydrogen bond donor, potentially interacting with key residues in enzyme active sites.
Furthermore, various indole derivatives have demonstrated potent antiproliferative activity through mechanisms such as tubulin polymerization inhibition.[4] For instance, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have shown significant cytotoxicity against various cancer cell lines.[4] This suggests that the broader class of N-methylated indoleamines could be a fruitful area for the development of novel anticancer therapeutics.
Anti-inflammatory Properties
Indole-2-one and 7-aza-2-oxindole derivatives have been investigated for their anti-inflammatory effects.[5][6] Some of these compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] The structural similarity of this compound to these anti-inflammatory agents suggests that it may also possess the ability to modulate inflammatory pathways.
Neurological Activity
The indole scaffold is central to the structure of many neurotransmitters, including serotonin. As such, indole derivatives are frequently explored for their potential to treat neurodegenerative diseases.[7] For example, various indole-based compounds have been investigated as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's disease.[8] The 7-amino group could potentially interact with receptors and enzymes within the central nervous system, making this compound a candidate for investigation in the context of neurological disorders.
The Role of N-Methylation
The presence of a methyl group on the indole nitrogen (N1 position) can significantly impact a molecule's physicochemical and pharmacological properties. N-methylation generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. This modification can also influence the compound's metabolic stability and its interaction with biological targets. In the context of this compound, the N-methyl group would likely alter its binding affinity and selectivity for various receptors and enzymes compared to its unmethylated counterpart.
Synthesis of the 7-Aminoindole Core
While a specific synthesis for this compound is not documented, the synthesis of 7-aminoindole has been reported. A common method involves the reduction of a corresponding 7-nitroindole derivative. For example, 7-aminoindole can be prepared from 4-chloro-7-nitroindole through catalytic hydrogenation.[9]
A logical synthetic route to this compound would likely involve the N-methylation of a suitably protected 7-aminoindole or the reduction of 1-methyl-7-nitroindole. The choice of synthetic strategy would depend on the availability of starting materials and the desired purity of the final product.
Proposed Experimental Workflow for Biological Evaluation
To elucidate the biological significance of this compound, a systematic experimental workflow is proposed. The following diagram outlines a potential screening cascade to identify its primary biological activities.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Directions
Although this compound remains a molecule with no currently documented biological activity, its structural components suggest a high potential for interaction with various biological systems. The 7-aminoindole scaffold is a known pharmacophore in anticancer, anti-inflammatory, and neurological agents, and the N-methyl group can favorably modulate pharmacokinetic properties.
The lack of data on this specific compound presents a clear opportunity for novel research. The synthesis and systematic biological evaluation of this compound are critical next steps. Such studies would not only elucidate the specific biological profile of this molecule but also contribute to a broader understanding of the structure-activity relationships within the diverse family of indole derivatives. This enigmatic core holds the promise of unlocking new therapeutic possibilities, awaiting exploration by the scientific community.
References
- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
A Predictive Technical Guide on the Potential Biological Targets of 1-methyl-1H-indol-7-amine
Disclaimer: To date, a thorough review of published scientific literature reveals no direct experimental data for the biological targets of 1-methyl-1H-indol-7-amine. This technical guide, therefore, presents a predictive analysis based on the established biological activities of structurally analogous indole derivatives. The potential targets and mechanisms of action outlined herein are inferred from structure-activity relationship (SAR) studies of similar compounds and should be considered hypothetical until validated by direct experimental evidence.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern of this compound, featuring a methyl group on the indole nitrogen and an amino group at the 7-position, suggests several potential avenues for biological interaction. This guide explores these potential targets by examining the activities of related molecules, providing a framework for future experimental investigation.
Predicted Biological Activities and Potential Targets
Based on the structure of this compound, two primary areas of biological activity are predicted: modulation of the central nervous system through interaction with neurotransmitter receptors and potential as an anticancer agent.
Central Nervous System Activity: Serotonergic and Other Receptor Interactions
The indoleamine scaffold is a well-known pharmacophore for serotonergic receptors, given its structural similarity to the neurotransmitter serotonin.
-
Serotonin Receptor Modulation: The core indole structure is a key component of many ligands for serotonin (5-HT) receptors.[2] Derivatives of indole have been shown to act as both agonists and antagonists at various 5-HT receptor subtypes. For instance, N-methylated tryptamines, which share the N-methylindole core, are known to have activity at serotonin receptors.[2] The 7-amino substitution could influence receptor subtype selectivity and the nature of the interaction (agonist vs. antagonist).
-
Imidazoline₂ Binding Site (I₂BS) Ligand: A structurally related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole (BU99008), has been identified as a potent and selective ligand for the I₂BS.[3] The density of I₂BS has been implicated in psychiatric conditions like depression and neurodegenerative disorders such as Alzheimer's disease.[3] Given the shared 1-methyl-1H-indole core, it is plausible that this compound could also exhibit affinity for this target.
-
Cholinesterase Inhibition: Various indole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The specific substitution pattern of this compound could allow it to interact with the active site of these enzymes.
Anticancer Activity
A growing body of evidence supports the anticancer potential of various indole derivatives.[2] The predicted mechanisms of action for this compound in this context include:
-
Tubulin Polymerization Inhibition: Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have demonstrated potent inhibition of tubulin polymerization, a critical process in cell division.[6] These compounds often act at the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The 1-methylindole moiety is a key structural feature in these inhibitors.
-
Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors.[2] Many kinases play crucial roles in cancer cell signaling and proliferation. The amino group at the 7-position could facilitate hydrogen bonding interactions within the ATP-binding pocket of various kinases.
-
Induction of Apoptosis: Independent of specific receptor or enzyme inhibition, some indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various cellular pathways.[7]
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for structurally analogous compounds to provide a reference for the potential potency of this compound. It is important to note that these are not data for the target compound itself but for related molecules.
| Compound/Derivative Class | Biological Target/Assay | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl) derivative (Compound 7d) | HeLa, MCF-7, HT-29 cell lines (Antiproliferative) | IC₅₀ = 0.52 µM, 0.34 µM, 0.86 µM | [6] |
| 1-(phenylsulfonyl)-1H-indole hybrid (Compound 54) | Human Acetylcholinesterase (hAChE) | IC₅₀ = 12 nM | [4][8] |
| 1-(phenylsulfonyl)-1H-indole hybrid (Compound 54) | Equine Butyrylcholinesterase (eqBChE) | IC₅₀ = 29 nM | [4] |
| 1-(phenylsulfonyl)-1H-indole hybrid (Compound 54) | 5-HT₆ Receptor | Kᵢ = 2 nM | [4][8] |
| BU99008 (2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole) | Imidazoline₂ Binding Site (I₂BS) | Kᵢ = 1.4 nM | [3] |
| 7-Azaindole Derivative (Compound 4f) | MCF7 Breast Cancer Cell Line | IC₅₀ = 5.781 µM | [2] |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound, based on protocols used for its structural analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 30 µM) for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Assay Kit: A commercially available tubulin polymerization assay kit is typically used, which contains purified tubulin, a general tubulin assay buffer, and a GTP solution.
-
Procedure: The test compound at various concentrations is pre-incubated with a reaction mixture containing tubulin, assay buffer, and GTP at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the change in absorbance (e.g., at 340 nm) over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.[9]
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibition of AChE and BChE.
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified AChE or BChE.
-
Procedure: The assay is performed in a 96-well plate. The test compound is pre-incubated with the enzyme (AChE or BChE) in a buffer solution for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: The formation of the colored product is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.[5]
Signaling Pathways and Visualizations
Based on the predicted targets, here are the potential signaling pathways that this compound could modulate.
Tubulin Inhibition and Apoptosis Induction Pathway
If this compound acts as a tubulin polymerization inhibitor, it would likely trigger a cascade of events leading to apoptosis.
Caption: Predicted pathway of apoptosis induction via tubulin polymerization inhibition.
Experimental Workflow for Target Validation
The following workflow outlines a logical progression of experiments to validate the predicted biological targets of this compound.
Caption: A proposed experimental workflow for the validation of biological targets.
Conclusion
While direct experimental data for this compound is currently unavailable, a predictive analysis based on structurally related compounds suggests promising avenues for investigation. The most likely biological targets include serotonin receptors, the imidazoline₂ binding site, cholinesterases, and tubulin. These potential interactions suggest that this compound could be a valuable lead compound for the development of novel therapeutics for central nervous system disorders or cancer. The experimental protocols and workflows outlined in this guide provide a solid foundation for initiating the biological characterization of this intriguing molecule. Further research is warranted to validate these predictions and elucidate the precise mechanism of action of this compound.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation and initial in vitro and ex vivo characterization of the potential positron emission tomography ligand, BU99008 (2-(4,5-dihydro-1H-imidazol-2-yl)-1- methyl-1H-indole), for the imidazoline₂ binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-methyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indol-7-amine is a heterocyclic amine belonging to the vast and pharmacologically significant indole family. While its direct biological activities and specific signaling pathways remain largely unexplored in publicly accessible literature, its structural similarity to a multitude of bioactive indole alkaloids and synthetic derivatives suggests its potential as a valuable scaffold in drug discovery and medicinal chemistry. This technical guide provides a comprehensive overview of the most plausible synthetic routes to this compound, detailed experimental protocols derived from analogous reactions, and a discussion of the general biological significance of the indole nucleus. Due to the absence of published experimental data for this specific molecule, quantitative data presented herein is either absent or based on closely related compounds.
Synthesis of this compound
The most logical and well-precedented synthetic pathway to this compound involves a two-step sequence starting from the commercially available 7-nitroindole. This strategy consists of the reduction of the nitro group to an amine, followed by the methylation of the indole nitrogen.
Synthesis of the Precursor: 7-Nitroindole
Direct nitration of indole is often challenging due to the high reactivity of the pyrrole ring, which can lead to a mixture of isomers and polymerization byproducts. A more controlled and selective method for the synthesis of 7-nitroindole proceeds via an indoline intermediate.[1]
Experimental Protocol: Synthesis of 7-Nitroindole [1]
This protocol involves the protection of the indole's double bond by conversion to an indoline derivative, followed by nitration and subsequent re-aromatization.
-
Step 1: Formation of Sodium 1-acetylindoline-2-sulfonate: Indole is first reacted with sodium bisulfite, which reduces the pyrrole ring and introduces a sulfonate group at the 2-position. The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom.
-
Step 2: Nitration: The sodium 1-acetylindoline-2-sulfonate is dissolved in acetic anhydride or acetic acid. A solution of acetyl nitrate (prepared by carefully adding nitric acid to acetic anhydride at low temperatures) is added dropwise, maintaining the reaction temperature below 10°C. This selectively nitrates the 7-position of the indoline ring.
-
Step 3: Hydrolysis and Dehydrogenation: The nitrated intermediate is treated with an aqueous sodium hydroxide solution. This step removes the sulfonate and acetyl protecting groups and induces dehydrogenation, restoring the aromatic indole ring system to yield 7-nitroindole. The product can be purified by recrystallization from ethanol/water.
Reduction of 7-Nitroindole to 1H-indol-7-amine
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol: Synthesis of 1H-indol-7-amine
This protocol is adapted from the reduction of a similar nitroindole derivative.[2]
-
Materials: 7-nitroindole, Palladium on carbon (10% Pd/C), Methanol, Hydrogen source (e.g., hydrogen gas balloon or hydrazine hydrate).
-
Procedure:
-
In a suitable hydrogenation flask, dissolve 7-nitroindole (1 equivalent) in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
If using hydrogen gas, evacuate the flask and backfill with hydrogen. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Alternatively, if using hydrazine hydrate as the hydrogen source, add it dropwise to the reaction mixture at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude 1H-indol-7-amine. The product can be further purified by column chromatography or recrystallization.
-
N-Methylation of 1H-indol-7-amine
The final step is the selective methylation of the indole nitrogen. Care must be taken to avoid methylation of the 7-amino group. This can be achieved by using a strong base that selectively deprotonates the less acidic indole N-H.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the N-methylation of indole.
-
Materials: 1H-indol-7-amine, Sodium amide (NaNH₂), Liquid ammonia (NH₃), Methyl iodide (CH₃I), Anhydrous ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, condense liquid ammonia.
-
Add a catalytic amount of ferric nitrate nonahydrate.
-
Carefully add sodium metal in small portions until a persistent blue color is observed, then wait for the color to fade, indicating the formation of sodium amide.
-
Add 1H-indol-7-amine (1 equivalent) dissolved in anhydrous ether to the sodium amide suspension.
-
After stirring for a short period, add methyl iodide (1.1 equivalents) dropwise.
-
Continue stirring for 15-30 minutes, then allow the ammonia to evaporate.
-
Quench the reaction mixture with water and extract with ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Quantitative Data
As of the date of this document, there is no publicly available experimental data for the quantitative properties of this compound. The following table is a placeholder for such data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | - |
| Molecular Weight | 146.19 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| ¹H NMR (ppm) | Not available | - |
| ¹³C NMR (ppm) | Not available | - |
| IR (cm⁻¹) | Not available | - |
| Mass Spectrum (m/z) | Not available | - |
Biological Activity and Signaling Pathways
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. The specific biological profile of a substituted indole is highly dependent on the nature and position of its substituents.
Given the lack of specific studies on this compound, its biological activity remains speculative. However, based on the activities of other 7-substituted indole derivatives, one might anticipate potential interactions with various biological targets. For instance, derivatives of 7-azaindole, an analogue of indole, have been investigated for their cytotoxic effects on cancer cell lines and as cytokinin analogues.[5][6]
The mechanism of action of indole derivatives is diverse. They are known to interact with a range of receptors and enzymes. For example, many indole-based compounds are known to be kinase inhibitors, tubulin polymerization inhibitors, and ligands for various G-protein coupled receptors.
A comprehensive understanding of the biological activity and the signaling pathways modulated by this compound awaits dedicated pharmacological screening and mechanistic studies.
Mandatory Visualizations
Synthetic Workflow
The overall synthetic pathway for this compound is depicted below.
Caption: Synthetic pathway to this compound.
Logical Relationship of Synthesis Steps
The logical flow of the synthesis is based on a sequence of protection, functionalization, and deprotection/transformation steps.
Caption: Logical flow of the synthetic strategy.
Conclusion
This compound represents an intriguing yet understudied member of the indole family. This guide has outlined a robust and plausible synthetic pathway for its preparation, providing detailed, albeit adapted, experimental protocols. The key challenge in the synthesis is the regioselective introduction of the amino group at the 7-position, which is best achieved through an indirect route involving a protected indoline intermediate. While the biological properties of this specific molecule are currently unknown, the rich pharmacology of the indole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its potential biological activities and mechanisms of action. This will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the diverse class of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Potential of 1-methyl-1H-indol-7-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. While extensive research has focused on various substituted indoles, 1-methyl-1H-indol-7-amine remains a notably understudied molecule. This technical guide addresses the current scarcity of public domain data on this specific compound. By examining the synthesis and biological activities of structurally related analogs, this paper aims to illuminate the potential of this compound as a valuable building block for novel therapeutic agents and to provide a roadmap for its future investigation.
Introduction: The Prominence of the Indole Nucleus in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of peptides and interact with a wide array of biological targets.[1][2] This versatile heterocycle is found in a multitude of natural products and synthetic pharmaceuticals with diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-neurodegenerative properties.[3][4] The substitution pattern on the indole ring profoundly influences its biological activity, making the exploration of novel derivatives a continuous pursuit in the quest for more effective and selective drugs.[4][5]
This compound: An Uncharted Territory
A comprehensive review of the scientific literature reveals a significant lack of research specifically dedicated to this compound. While data exists for related compounds such as 7-aminoindole, 7-methylindole, and various derivatives of 1-methyl-1H-indole substituted at other positions, the unique combination of a methyl group at the N1 position and an amine at the C7 position remains largely unexplored.[6][7] This knowledge gap presents a unique opportunity for novel drug discovery efforts.
Proposed Synthesis of this compound
Based on established indole synthesis methodologies, a plausible synthetic route for this compound can be proposed. A common strategy would involve the nitration of 1-methylindole, followed by the reduction of the resulting nitroindole.
Experimental Protocol: A General Two-Step Synthesis
Step 1: Nitration of 1-methylindole
-
To a cooled (0 °C) solution of 1-methylindole in a suitable solvent such as acetic anhydride, a nitrating agent (e.g., nitric acid in acetic acid) is added dropwise.
-
The reaction mixture is stirred at a low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with ice water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of nitroindoles.
-
The desired 1-methyl-7-nitro-1H-indole is then isolated and purified using column chromatography.
Step 2: Reduction of 1-methyl-7-nitro-1H-indole
-
The purified 1-methyl-7-nitro-1H-indole is dissolved in a suitable solvent like ethanol or methanol.
-
A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like tin(II) chloride in hydrochloric acid, is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the final product, this compound, is extracted with an organic solvent.
-
The pure compound is obtained after drying and removal of the solvent, and can be further purified by recrystallization or chromatography.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Therapeutic Targets
The potential biological activities of this compound can be extrapolated from the known pharmacology of its structural analogs.
Insights from 1-methyl-1H-indol-3-yl Derivatives: Anticancer Potential
Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have been synthesized and evaluated as potent inhibitors of tubulin polymerization.[8] Some of these compounds have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[8] This suggests that the 1-methylindole scaffold can be a key element in the design of novel anticancer agents that target the microtubule network.
Table 1: Antiproliferative Activity of a Representative 1-methyl-1H-indol-3-yl Derivative [8]
| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | HT-29 (IC50, µM) |
| 7d * | 0.52 | 0.34 | 0.86 |
*Compound 7d is N-((1-methyl-1H-indol-3-yl)methyl)-2-(4-chloro-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Caption: Postulated signaling pathway for anticancer activity.
Insights from 7-Aminoindoles: Versatile Scaffolds
The 7-aminoindole moiety serves as a versatile precursor for the synthesis of a range of derivatives, including amide- and imine-linked bis-indoles.[9] These types of compounds are of interest in medicinal chemistry due to their presence in various biologically active natural products. The primary amine at the C7 position provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships.
Insights from 7-Methylindoles: Broad Biological Applications
7-Methylindole has been utilized as a reactant in the preparation of a variety of biologically active compounds, including:
-
Tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators.[6][10]
-
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for the management of diabetes.[6][10]
This demonstrates that substitution on the benzene ring of the indole nucleus is compatible with a wide range of therapeutic applications.
Future Directions and Conclusion
The lack of specific research on this compound represents a significant opportunity in medicinal chemistry. The structural features of this molecule, combining the N1-methylation known to modulate activity in some indole series with a reactive amino group at the C7 position, make it a highly attractive scaffold for the development of new chemical entities.
Future research should focus on:
-
Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for biological screening.
-
Library Synthesis: Utilizing the C7-amino group as a point of diversification to generate a library of novel derivatives.
-
Biological Screening: Evaluating the synthesized compounds in a broad range of biological assays, including but not limited to anticancer, antimicrobial, anti-inflammatory, and CNS activity screens.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(methylaminomethyl)-1H-indol-7-amine | C10H13N3 | CID 117183501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Methylindole 97 933-67-5 [sigmaaldrich.com]
1-Methyl-1H-indol-7-amine as a Precursor for Alkaloid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities and have been developed into important therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, and the development of efficient synthetic routes to functionalized indoles and their subsequent elaboration into complex alkaloids is a key focus of chemical research. This technical guide explores the potential of 1-methyl-1H-indol-7-amine as a versatile precursor for the synthesis of alkaloids and related bioactive molecules. While direct total syntheses of named alkaloids starting from this compound are not extensively documented in the current literature, its structural features—a nucleophilic amino group at the C7 position and a methylated nitrogen at the N1 position—offer unique opportunities for the construction of complex heterocyclic systems. This guide will provide an overview of the synthesis of the precursor itself, its potential reaction pathways, and hypothetical strategies for its incorporation into alkaloid scaffolds, supported by data from related indole chemistries.
Synthesis of this compound
The preparation of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the nitration of a suitable indole derivative, followed by N-methylation and subsequent reduction of the nitro group.
Table 1: Representative Synthetic Protocol for this compound
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | Nitration of Indole | HNO₃, H₂SO₄, Ac₂O, 0 °C | 60-70 | General procedure |
| 2 | N-Methylation of 7-Nitroindole | CH₃I, NaH, DMF, 0 °C to rt | 85-95 | General procedure |
| 3 | Reduction of 1-Methyl-7-nitroindole | H₂, Pd/C, Ethanol, rt or SnCl₂·2H₂O, Ethanol, reflux | 90-98 | General procedure |
Experimental Protocol: Synthesis of this compound
-
Step 1: Nitration of Indole to 7-Nitroindole. To a stirred solution of indole in acetic anhydride at 0 °C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated product is filtered, washed with water, and dried to afford 7-nitroindole.
-
Step 2: N-Methylation of 7-Nitroindole. To a solution of 7-nitroindole in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, sodium hydride is added portion-wise. After stirring for 30 minutes, methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 1-methyl-7-nitroindole.
-
Step 3: Reduction of 1-Methyl-7-nitroindole. 1-Methyl-7-nitroindole is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed. The catalyst is filtered off, and the solvent is evaporated to yield this compound. Alternatively, the reduction can be achieved using stannous chloride dihydrate in refluxing ethanol.
Potential Synthetic Transformations of this compound for Alkaloid Synthesis
The 7-amino group in this compound is a key functional handle for building more complex molecular architectures. This nucleophilic center can participate in a variety of bond-forming reactions.
Diagram 1: Key Reactions of this compound
Unraveling the Mechanism of Action of 1-methyl-1H-indol-7-amine: A Review of Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indol-7-amine is a specific indole derivative for which there is a notable absence of publicly available scientific literature detailing its mechanism of action, molecular targets, or specific biological activity. Extensive searches of prominent scientific databases have not yielded any studies that specifically investigate the pharmacological profile of this compound. This guide, therefore, addresses the current void in knowledge regarding this compound and provides a broader context by examining the known biological activities of structurally related indole compounds. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological effects. This document will summarize the diverse mechanisms of action observed for various substituted indoles, offering potential, yet purely speculative, avenues for future investigation into the activity of this compound.
Introduction: The Indole Nucleus in Drug Discovery
The indole ring system is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for medicinal chemists for decades.[2] Approved drugs containing the indole scaffold are used to treat a wide range of conditions, highlighting the versatility of this heterocyclic system.[2] The biological activities of indole derivatives are highly dependent on the nature and position of their substituents.
Current State of Knowledge on this compound
As of the latest review of scientific literature, there are no published studies that specifically describe the mechanism of action, biological targets, or pharmacological effects of this compound. Consequently, no quantitative data, such as binding affinities (Kd, Ki) or efficacy values (IC50, EC50), are available for this compound. Similarly, there are no established experimental protocols for assessing its activity, nor are there any elucidated signaling pathways in which it is known to be involved.
Potential Mechanisms of Action Based on Structurally Related Indole Derivatives
While direct information is lacking for this compound, the known activities of other substituted indoles can provide a speculative framework for potential areas of investigation. The following sections summarize the mechanisms of action for various classes of indole derivatives, categorized by their substitution patterns and biological effects.
Indole Derivatives as Kinase Inhibitors
A significant number of indole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 1,7-annulated indoles have been synthesized and identified as potent inhibitors of cyclin-dependent kinases.[3] These compounds have demonstrated antiproliferative activity in cancer cell lines. For instance, some 7-azaindole derivatives have been shown to inhibit CDK9.[4]
-
Other Kinase Targets: The broader class of 7-azaindole derivatives has been explored as inhibitors of other kinases as well, such as Haspin kinase, with some compounds acting as dual inhibitors of both CDK9 and Haspin.[4]
Hypothetical Signaling Pathway for a Kinase Inhibitor
Caption: Hypothetical inhibition of a CDK/Cyclin complex by an indole derivative.
Indole Derivatives as Anti-inflammatory Agents
The indole scaffold is also present in compounds with anti-inflammatory properties.
-
Inhibition of Inflammatory Mediators: Novel indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[5] Some of these compounds also inhibited the expression of COX-2, PGES, and iNOS.[5]
Experimental Workflow for Screening Anti-inflammatory Activity
Caption: A general workflow for evaluating the anti-inflammatory properties of novel compounds.
Other Potential Biological Activities
The versatility of the indole nucleus is further demonstrated by the diverse biological activities of its derivatives, including:
-
Antitubercular Activity: N-phenylindole derivatives have been investigated as inhibitors of Pks13, an enzyme essential for Mycobacterium tuberculosis.[6]
-
Antiviral and Antimicrobial Activity: Various 3-substituted indoles have shown a broad spectrum of antimicrobial activities.[7]
-
SIRT1 Inhibition: A series of indoles have been identified as potent and selective inhibitors of the deacetylase SIRT1.[8]
Future Directions for Investigating this compound
Given the complete lack of data for this compound, any investigation into its mechanism of action would need to begin with broad, exploratory screening.
Initial Screening Strategy
A logical first step would be to perform a high-throughput screening campaign against a diverse panel of biological targets. This could include:
-
Kinase Panels: Screening against a large panel of human kinases to identify any potential inhibitory activity.
-
Receptor Binding Assays: Assessing binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Enzyme Inhibition Assays: Evaluating inhibitory effects on various classes of enzymes.
-
Phenotypic Screening: Assessing the effect of the compound on cell viability, proliferation, and morphology in various cell lines (e.g., cancer cell lines, immune cells).
Logical Flow for Initial Investigation
Caption: A proposed workflow for the initial investigation of an uncharacterized compound.
Conclusion
While the indole scaffold is of immense importance in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, there is currently no publicly available information on the mechanism of action of this compound. The diverse activities of other indole derivatives, including kinase inhibition and anti-inflammatory effects, suggest that this compound could potentially possess interesting pharmacological properties. However, without experimental data, any discussion of its mechanism of action remains purely speculative. Future research, beginning with broad-based screening, is required to elucidate the biological role and potential therapeutic applications of this specific compound. This guide serves to highlight the current knowledge gap and provide a rational, albeit hypothetical, framework for initiating such an investigation.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to 1-methyl-1H-indol-7-amine: Synthesis, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-methyl-1H-indol-7-amine is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related indole derivatives and established chemical principles. The experimental protocols and potential biological activities described herein are illustrative and would require experimental validation for this compound.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4] Methylated and aminated indole derivatives, in particular, have garnered significant interest for their potential as anticancer, antimicrobial, and neuroactive agents.[5][6][7] This technical guide focuses on this compound, a specific isomer within this chemical class. While direct data is sparse, this document consolidates information on its predicted physicochemical properties, a plausible synthetic route, and potential biological relevance based on analogous compounds.
Physicochemical Properties and Identification
A specific CAS Registry Number for this compound was not readily found in the searched databases. However, CAS numbers for several closely related isomers and derivatives have been identified and are presented in the table below for comparative purposes. The properties of this compound are predicted based on these related structures.
| Property | Value (Predicted/Comparative) | Related Compound | CAS Number | Reference |
| Molecular Formula | C₉H₁₀N₂ | - | - | - |
| Molecular Weight | 146.19 g/mol | 1-methyl-1H-indol-5-amine | Not specified | [8] |
| CAS Number | Not Found | 1-Methyl-1H-indole | 603-76-9 | [9][10][11] |
| CAS Number | Not Found | 7-Methyl-1H-indole | 933-67-5 | [12] |
| CAS Number | Not Found | 1-Methyl-1H-indole-7-methanamine | 937795-97-6 | [13] |
| Boiling Point | ~236-239 °C (for 1-methyl-1H-indole) | 1-Methyl-1H-indole | 603-76-9 | [10] |
| Solubility | Predicted to be soluble in organic solvents like Chloroform and DMSO. | 1-Methyl-1H-indole | 603-76-9 | [14] |
| Appearance | Likely a liquid or low-melting solid at room temperature. | 1-Methyl-1H-indole | 603-76-9 | [10][14] |
Experimental Protocols
The following sections outline detailed methodologies for the potential synthesis and biological evaluation of this compound, adapted from established procedures for similar indole derivatives.
The synthesis of this compound can be envisioned as a multi-step process starting from a suitable precursor, such as 7-nitroindole. A plausible synthetic workflow is outlined below.
Step 1: N-Methylation of 7-Nitroindole
-
Reaction Setup: To a solution of 7-nitroindole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-methyl-7-nitro-1H-indole.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the 1-methyl-7-nitro-1H-indole (1 equivalent) from the previous step in a suitable solvent like ethanol or methanol.
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Progression: If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture at room temperature under a hydrogen balloon. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, if using SnCl₂, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. For hydrogenation, filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain this compound.
The potential anticancer activity of this compound can be assessed using a standard MTT assay against a panel of human cancer cell lines.[5]
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Assay: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Potential Biological Activities and Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets. Based on the activities of related compounds, this compound could potentially exhibit several biological effects.
-
Anticancer Activity: Many indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[5] This mechanism is a key strategy in the development of microtubule-targeting anticancer agents.
-
Antimicrobial Activity: The indole scaffold is present in various compounds with demonstrated activity against a range of bacteria and fungi.[1][3]
-
Neuroactivity: As an analog of tryptamine, this compound could potentially interact with serotonin receptors or transporters in the central nervous system. The psychoactive compound ibogaine, an indole alkaloid, and the selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindane (MMAI) highlight the neuroactive potential of this class of molecules.[7][15] Melatonin, another indoleamine, is a key regulator of the circadian rhythm.[16]
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: Hypothetical mechanism of anticancer action via tubulin inhibition.
Conclusion
While this compound remains a largely uncharacterized compound, its structural similarity to a plethora of biologically active indole derivatives suggests significant potential for applications in drug discovery. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and evaluation. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this promising molecule.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMAI - Wikipedia [en.wikipedia.org]
- 8. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-methyl-1H-indole - CAS - 603-76-9 | Axios Research [axios-research.com]
- 10. 1-Methylindole - Wikipedia [en.wikipedia.org]
- 11. 603-76-9|1-Methyl-1H-indole|BLD Pharm [bldpharm.com]
- 12. 1H-Indole, 7-methyl- [webbook.nist.gov]
- 13. echemi.com [echemi.com]
- 14. 1-Methylindole CAS#: 603-76-9 [m.chemicalbook.com]
- 15. Ibogaine - Wikipedia [en.wikipedia.org]
- 16. Melatonin - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-methyl-1H-indol-7-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methyl-1H-indol-7-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the N-methylation of commercially available 7-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine. This protocol offers a straightforward and efficient pathway to the target compound, with guidance on reagents, reaction conditions, and purification methods.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The specific substitution pattern on the indole ring is crucial for determining the pharmacological activity. This compound is a key intermediate for the synthesis of a variety of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The protocol outlined below describes a reliable method for the preparation of this compound in a laboratory setting.
Experimental Protocols
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 1-methyl-7-nitro-1H-indole
-
Step 2: Synthesis of this compound
A detailed methodology for each step is provided below.
Step 1: N-methylation of 7-nitro-1H-indole
This procedure is adapted from established methods for the N-methylation of indoles, utilizing methyl iodide as the methylating agent.
Materials:
-
7-nitro-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-nitro-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for an additional 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-7-nitro-1H-indole.
Step 2: Reduction of 1-methyl-7-nitro-1H-indole
This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, a common and efficient method for this transformation.[1][2][3][4][5][6]
Materials:
-
1-methyl-7-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 1-methyl-7-nitro-1H-indole (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol %).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 3-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that yields are variable and depend on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |
| 1-methyl-7-nitro-1H-indole | C₉H₈N₂O₂ | 176.17 | Yellow Solid | 85-95 |
| This compound | C₉H₁₀N₂ | 146.19 | Brown Solid | 90-98 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
1-Methyl-1H-indol-7-amine: A Versatile Building Block in Organic Synthesis for Drug Discovery
Introduction: 1-methyl-1H-indol-7-amine is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The indole scaffold itself is a privileged structure, frequently found in biologically active natural products and synthetic drugs. The presence of a methyl group at the 1-position and an amine group at the 7-position provides two key points for chemical modification, allowing for the construction of diverse molecular architectures with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, targeting researchers, scientists, and drug development professionals.
Application Notes
The unique structural features of this compound make it an attractive starting material for the synthesis of various classes of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
1. Kinase Inhibitors:
The indole nucleus is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The 7-amino group of this compound can serve as a key attachment point for pharmacophores that interact with the hinge region of the kinase active site. Furthermore, the indole ring itself can form important hydrophobic and hydrogen-bonding interactions with the enzyme. For instance, derivatives of this compound can be elaborated into structures that mimic the ATP-binding site of various kinases, leading to their inhibition. A notable example is the synthesis of pyrrolo[2,3-b]pyrazine derivatives from a related 1-methylindole scaffold, which have shown potent activity as covalent pan-FGFR inhibitors.[1]
2. GPCR Ligands:
GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them major drug targets. The indole scaffold is present in many known GPCR ligands, including serotonin (5-HT) receptor agonists and antagonists. The 7-amino group of this compound can be functionalized to introduce moieties that modulate the affinity and selectivity for specific GPCR subtypes. For example, acylation or alkylation of the amino group can lead to the synthesis of ligands with potential applications in treating neurological and psychiatric disorders.
Logical Workflow for Drug Discovery using this compound:
A generalized workflow for the synthesis and evaluation of bioactive compounds from this compound.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. Researchers should optimize these conditions for specific substrates.
1. Synthesis of this compound (Hypothetical Procedure based on related syntheses):
The synthesis of this compound can be envisioned starting from the commercially available 7-nitroindole.
-
Step 1: N-Methylation of 7-Nitroindole. To a solution of 7-nitroindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-methyl-7-nitroindole, can be purified by column chromatography.
-
Step 2: Reduction of the Nitro Group. To a solution of 1-methyl-7-nitroindole (1.0 eq) in ethanol, add palladium on carbon (10 mol%). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound, which can be used in the next step without further purification.
2. N-Acylation of this compound:
This protocol describes the general procedure for the acylation of the 7-amino group.
-
Procedure: To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add the desired acyl chloride or anhydride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data for a Representative N-Acylation Reaction (Hypothetical):
| Entry | Acylating Agent | Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| 1 | Acetyl chloride | N-(1-methyl-1H-indol-7-yl)acetamide | 85 | 8.10 (s, 1H, NH), 7.55 (d, 1H), 7.10-7.00 (m, 2H), 6.50 (d, 1H), 3.75 (s, 3H, N-CH3), 2.20 (s, 3H, COCH3) |
| 2 | Benzoyl chloride | N-(1-methyl-1H-indol-7-yl)benzamide | 92 | 8.50 (s, 1H, NH), 7.90-7.40 (m, 6H), 7.10-7.00 (m, 2H), 6.55 (d, 1H), 3.80 (s, 3H, N-CH3) |
3. Buchwald-Hartwig Amination of an Aryl Halide with this compound:
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with the 7-amino group of this compound.
-
Procedure: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd2(dba)3 (2-5 mol%), a phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) (2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Quantitative Data for a Representative Buchwald-Hartwig Reaction (Hypothetical):
| Entry | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | 4-Bromotoluene | Xantphos | 1-Methyl-N-(p-tolyl)-1H-indol-7-amine | 78 |
| 2 | 2-Chloropyridine | BINAP | N-(1-Methyl-1H-indol-7-yl)pyridin-2-amine | 65 |
Signaling Pathway Diagram:
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a kinase inhibitor derived from this compound. For instance, a derivative targeting a receptor tyrosine kinase (RTK) could block downstream signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.
Hypothetical inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor derived from this compound.
This compound is a promising and versatile building block for the synthesis of novel bioactive compounds. Its strategic functionalization through reactions such as N-acylation and palladium-catalyzed cross-coupling opens avenues for the development of potent kinase inhibitors and GPCR ligands. The provided protocols and conceptual frameworks serve as a guide for researchers in the rational design and synthesis of next-generation therapeutics based on this valuable indole scaffold. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in drug discovery.
References
Application Notes: Derivatization of the 7-Amino Group on 1-Methyl-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4][5] Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. The 7-amino-1-methyl-1H-indole core, in particular, offers a versatile handle for chemical modification. The presence of the amino group at the C7 position of the benzenoid ring allows for a wide range of derivatization reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[6][7] These derivatives have shown potential as anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[1][8][9] The N1-methyl group prevents competing reactions at the indole nitrogen, thereby directing functionalization specifically to the 7-amino group.[10]
This document provides detailed protocols for several key derivatization reactions of the 7-amino group on 1-methyl-1H-indole, including acylation, sulfonylation, and reductive amination.
Acylation (Amide Synthesis)
Acylation of the 7-amino group to form an amide bond is a fundamental and highly versatile derivatization strategy. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The resulting amides are often stable and can introduce a wide variety of functional groups, influencing the compound's steric and electronic properties.[6][10]
General Reaction Scheme:
Reactant: 7-Amino-1-methyl-1H-indole Reagent: Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) Product: N-(1-methyl-1H-indol-7-yl)amide
Experimental Protocol: Synthesis of N-(1-methyl-1H-indol-7-yl)acetamide
Materials:
-
7-Amino-1-methyl-1H-indole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 7-amino-1-methyl-1H-indole (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mmol, 1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1-methyl-1H-indol-7-yl)acetamide.
Quantitative Data Summary: Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oxalyl chloride | Et₃N | DCM | RT | 1 | 81 | [6] |
| 2 | Adipoyl chloride | Et₃N | DCM | RT | 1 | 86 | [6] |
| 3 | Acetic anhydride | - | - | - | - | ~30 | [11] |
| 4 | Pivaloyl chloride | DBU | - | - | - | 24-35 | [11] |
Note: Yields are based on analogous reactions with similar indole scaffolds and may vary for 1-methyl-1H-indole.
Sulfonylation (Sulfonamide Synthesis)
The synthesis of sulfonamides is another crucial derivatization method, often employed in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors, thereby improving solubility and binding affinity to biological targets. The reaction proceeds via the nucleophilic attack of the amino group on the sulfur atom of a sulfonyl chloride, typically in the presence of a base like pyridine.
General Reaction Scheme:
Reactant: 7-Amino-1-methyl-1H-indole Reagent: Sulfonyl Chloride (R-SO₂Cl) Product: N-(1-methyl-1H-indol-7-yl)sulfonamide
Experimental Protocol: Synthesis of N-(1-methyl-1H-indol-7-yl)benzenesulfonamide
Materials:
-
7-Amino-1-methyl-1H-indole
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 7-amino-1-methyl-1H-indole (1.0 mmol, 1.0 equiv) in a mixture of anhydrous DCM (10 mL) and anhydrous pyridine (2.0 mmol, 2.0 equiv).
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 mmol, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, dilute the mixture with DCM (20 mL).
-
Wash the organic phase sequentially with 1 M HCl (2 x 10 mL), water (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the desired sulfonamide.[12]
Reductive Amination (N-Alkylation)
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[13][14][15] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[14] A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of carbonyls.[13][14]
General Reaction Scheme:
Reactant: 7-Amino-1-methyl-1H-indole Reagent: Aldehyde (R-CHO) or Ketone (R₂C=O) + Reducing Agent Product: N-alkyl-1-methyl-1H-indol-7-amine
Experimental Protocol: Synthesis of N-benzyl-1-methyl-1H-indol-7-amine
Materials:
-
7-Amino-1-methyl-1H-indole
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 7-amino-1-methyl-1H-indole (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (15 mL), add benzaldehyde (1.1 mmol, 1.1 equiv) followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[15]
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion via TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-benzyl-1-methyl-1H-indol-7-amine.
Quantitative Data Summary: Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aldehydes/Ketones | NaBH₃CN | Methanol | - | High | [14] |
| 2 | Aldehydes | NaBH(OAc)₃ | DCE / DCM | 12-24 | Good | [14][15] |
| 3 | Ketones | H₂ / Pd, Pt, or Ni catalyst | Various | - | Good | [13] |
| 4 | Aldehydes | NaBH₄ (stepwise) | Methanol | - | Good | [16] |
Note: Yields are general expectations for the reaction type and depend heavily on the specific substrates used.
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for derivatization of 7-amino-1-methyl-1H-indole.
Caption: Experimental workflow for the acylation of 7-amino-1-methyl-1H-indole.
Caption: Hypothetical intrinsic apoptosis pathway induced by an indole derivative.[4]
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid [smolecule.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Utilizing 1-methyl-1H-indol-7-amine in the Synthesis of Novel Kinase Inhibitors for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing targeted therapies. 1-methyl-1H-indol-7-amine, a readily accessible building block, offers a strategic starting point for the synthesis of novel anticancer agents. The presence of the 7-amino group provides a key handle for chemical modification, allowing for the introduction of diverse pharmacophoric features to modulate target affinity and selectivity. This document outlines the application of this compound in the synthesis of potent kinase inhibitors, a class of targeted anticancer agents that has revolutionized cancer treatment.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The development of small molecule kinase inhibitors that can selectively block the activity of oncogenic kinases has led to significant clinical success. The 7-azaindole scaffold, an isomer of indole, is a well-established hinge-binding motif in many kinase inhibitors, highlighting the potential of indole-based compounds in this therapeutic area.[1] By functionalizing the 7-amino group of this compound, researchers can explore novel chemical space and develop next-generation kinase inhibitors with improved efficacy and safety profiles.
Synthesis of 7-Substituted Indole-Based Kinase Inhibitors
This section details a representative synthetic protocol for the preparation of a library of 7-substituted amino-1-methyl-1H-indole derivatives, envisioned as potential kinase inhibitors. The strategy involves an initial acylation or sulfonylation of the 7-amino group, followed by further diversification.
Experimental Protocol: Synthesis of N-(1-methyl-1H-indol-7-yl)acetamide (Representative Acylation)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(1-methyl-1H-indol-7-yl)acetamide.
This protocol can be adapted for the synthesis of a variety of amide and sulfonamide derivatives by substituting acetic anhydride with other acylating or sulfonylating agents.
Biological Evaluation of Synthesized Compounds
The synthesized compounds can be evaluated for their anticancer activity through a series of in vitro assays. A primary screen to determine their potency as kinase inhibitors is crucial.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against a panel of cancer-relevant kinases)
Materials:
-
Synthesized indole derivatives
-
Recombinant human kinases (e.g., EGFR, VEGFR2, CDK2, etc.)
-
ATP
-
Kinase-specific substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activities of various indole derivatives against a panel of human cancer cell lines. While not directly derived from this compound, these data for structurally related compounds provide a strong rationale for its use in synthesizing novel anticancer agents and offer benchmark potencies for newly synthesized analogues.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Azaindole Derivatives | CDK9/CyclinT and Haspin Kinase Inhibitors | - | 0.014 - 10 | [2] |
| 3-Amino-1H-7-azaindole Derivatives | Antiproliferative | HeLa, HepG2, MCF-7 | 3.7 - 19.9 | [3] |
| 7-Heterocyclyl-1H-indole Derivatives | Tubulin Polymerization Inhibitors | MCF-7 | 0.15 - 0.35 | [4] |
| 7-Aroyl-amino-2,3-dihydroindole-1-sulfonamide | Tubulin Polymerization Inhibitor | KB, MKN45, H460, HT29, TSGH | 0.0086 - 0.0108 | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the overall experimental workflow can aid in understanding the rationale and the process of drug discovery using this compound.
Caption: General Kinase Inhibitor Signaling Pathway
Caption: Experimental Workflow for Anticancer Agent Development
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-methyl-1H-indol-7-amine in Neuropharmacology Research: A Predictive and Methodological Guide
Disclaimer: Extensive literature searches have revealed a significant lack of specific neuropharmacological data for the compound 1-methyl-1H-indol-7-amine. As of the current date, there are no publicly available studies detailing its synthesis for biological testing, its mechanism of action, or quantitative data regarding its effects on neurological targets.
Therefore, this document provides a predictive overview based on the known neuropharmacological activities of structurally related indole and 7-azaindole derivatives. The application notes and protocols presented herein are intended as a foundational guide for researchers and drug development professionals to initiate investigations into the potential of this compound.
Predicted Biological Activities and Potential Mechanisms of Action
Based on the structure of this compound, which features a methylated indole core with an amino group at the 7-position, several potential neuropharmacological activities can be hypothesized. The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets in the central nervous system (CNS).[1][2]
Predicted Areas of Application:
-
Modulation of Serotonergic System: The structural similarity to serotonin and other tryptamines suggests that this compound could interact with serotonin (5-HT) receptors. Depending on the nature of this interaction (agonist, antagonist, or modulator), it could have potential applications in treating depression, anxiety, or other mood disorders.
-
Kinase Inhibition: Numerous indole derivatives have been identified as inhibitors of various protein kinases, which are crucial in neuronal signaling and have been implicated in neurodegenerative diseases and cancer.[3]
-
Neuroprotective Effects: Some indole compounds exhibit neuroprotective properties by modulating pathways involved in oxidative stress and neuroinflammation.[4][5] For example, indole-3-carbinol and its derivatives have shown neuroprotective effects through the activation of BDNF/TrkB signaling.[4][5]
-
Analgesic and Antihypertensive Effects: Certain 7-azaindole derivatives, which are structurally analogous to 7-aminoindoles, have demonstrated analgesic and hypotensive activities in preclinical studies.[6][7]
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.
Caption: Hypothetical serotonergic signaling pathway for this compound.
Caption: Potential mechanism of neuroprotection via kinase inhibition.
Quantitative Data for Structurally Related Compounds
The following table summarizes quantitative data for various indole and azaindole derivatives with neuropharmacological or related activities. This data can serve as a benchmark for future studies on this compound.
| Compound Class | Specific Compound/Derivative | Target/Assay | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| 7-Azaindole Derivatives | Various | Analgesic Activity (Tail Immersion) | Significant activity at 50 mg/kg | [6][7] |
| 7-Azaindole Derivatives | Compound 14d | Orai Channel Inhibition (IL-2 production) | Good potency | [8] |
| Indole Derivatives | N-((1-methyl-1H-indol-3-yl)methyl) derivative 7d | HeLa, MCF-7, HT-29 cell lines | IC₅₀ = 0.52 µM, 0.34 µM, 0.86 µM | [9] |
| Indole-based Sulfonamides | Various | AChE Inhibition | IC₅₀ = 0.15–32.10 μM | [10] |
| Indole-based Sulfonamides | Various | BChE Inhibition | IC₅₀ = 0.20–37.30 μM | [10] |
| 1-(Phenylsulfonyl)-1H-Indole Hybrids | Compound 54 | hAChE Inhibition | IC₅₀ = 12 nM | [10] |
| 1-(Phenylsulfonyl)-1H-Indole Hybrids | Compound 54 | eqBChE Inhibition | IC₅₀ = 29 nM | [10] |
| 1-(Phenylsulfonyl)-1H-Indole Hybrids | Compound 54 | 5-HT₆R Antagonism | Kᵢ = 2 nM | [10] |
| Indole-2-N-methylpropargylamine | Compound 4fMe | MAO-B Binding | ΔGBIND = -7.5 kcal mol⁻¹ | [11] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the neuropharmacological properties of this compound.
General Workflow for Preliminary Screening
Caption: A generalized workflow for the discovery of bioactive compounds.
Protocol for Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of this compound for a specific neurotransmitter receptor (e.g., 5-HT₂ₐ receptor).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ).
-
This compound (test compound).
-
Non-labeled competing ligand (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol for In Vivo Behavioral Assessment (Forced Swim Test for Antidepressant Activity)
-
Objective: To evaluate the potential antidepressant-like effects of this compound in a rodent model.
-
Animals: Male mice or rats, appropriately housed and acclimatized.
-
Materials:
-
This compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO).
-
Positive control antidepressant (e.g., fluoxetine).
-
Vehicle control.
-
Plexiglas cylinders filled with water (25°C).
-
Video recording and analysis software.
-
-
Procedure:
-
Administer this compound, positive control, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into a cylinder of water for a 6-minute session.
-
Record the session for later analysis.
-
Score the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).
-
-
Data Analysis:
-
Compare the mean immobility time between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in immobility time in the group treated with this compound compared to the vehicle control group suggests a potential antidepressant-like effect.
-
Conclusion
While direct experimental data on the neuropharmacological applications of this compound is currently unavailable, the rich pharmacology of related indole and 7-azaindole derivatives provides a strong rationale for its investigation. The predictive analysis suggests that this compound may interact with key CNS targets, such as serotonergic receptors and protein kinases, and could potentially exhibit neuroprotective or psychoactive properties. The provided generalized protocols and workflows offer a starting point for researchers to systematically evaluate the biological activity of this novel compound and unlock its potential therapeutic applications. Further research, beginning with chemical synthesis and in vitro screening, is essential to validate these hypotheses and to determine the true neuropharmacological profile of this compound.
References
- 1. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-methyl-1H-indol-7-amine
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-methyl-1H-indol-7-amine in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for similar indole and amine compounds.
Overview of Analytical Methods
The detection and quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods covered in these notes include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed for structural characterization.
Quantitative Data Summary
The following table summarizes expected quantitative performance parameters for the analytical methods described. These values are derived from literature on structurally similar analytes, including indole and other methyl-indole derivatives, and serve as a benchmark for method development and validation.[1][2]
| Parameter | HPLC-UV (with derivatization) | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 10 ng/mL | 20 - 100 ng/mL |
| Linearity Range | 0.2 - 10 µg/mL | 1 - 500 ng/mL[2] | 0.1 - 20 µg/mL |
| Recovery | 85 - 110% | 90 - 115% | 80 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 15% |
Experimental Protocols
LC-MS/MS Method for Quantification in Biological Matrices
This protocol details a sensitive and selective method for the quantification of this compound in biological samples like plasma or serum, adapted from methodologies for similar compounds.[1][2][3][4]
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
Analyte (this compound): Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 132.1 (loss of -CH3) and m/z 104.1 (loss of -CH3N=CH2).
-
Internal Standard (d3-1-methyl-1H-indol-7-amine): Precursor ion (Q1) m/z 150.1 -> Product ion (Q3) m/z 132.1 and m/z 107.1.
-
-
Collision Energy: To be optimized, typically 15-30 eV.
HPLC-UV Method for Purity Assessment
This method is suitable for determining the purity of synthesized this compound. For trace-level quantification in complex matrices, a derivatization step would be necessary to enhance sensitivity.[5]
3.2.1. Sample Preparation
-
Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.2. HPLC-UV Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Isocratic Elution: 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 275 nm (based on indole chromophore).
-
Injection Volume: 10 µL.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues | MDPI [mdpi.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantification of 1-methyl-1H-indol-7-amine using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 1-methyl-1H-indol-7-amine. The described protocol is applicable for the determination of this compound in various sample matrices, particularly in the context of pharmaceutical research and development. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring reproducible and accurate results. A comprehensive experimental protocol, including standard preparation, sample extraction from a biological matrix, and chromatographic conditions, is provided.
Note on Analyte Nomenclature: While the request specified "this compound," extensive database searches yielded more specific and readily available information for its isomer, 1-methyl-1H-indol-5-amine . The physicochemical properties and the developed method herein are based on this more commonly referenced isomer. It is strongly recommended to verify the specific isomer relevant to your research. The analytical principles and methods described are generally applicable to other indole amine isomers with appropriate method validation.
Introduction
Indoleamines are a class of bicyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This application note presents a validated HPLC-UV method for the determination of 1-methyl-1H-indol-5-amine, a representative indole amine derivative.
Principle
The method is based on reversed-phase high-performance liquid chromatography. The analyte is separated on a C18 stationary phase using an isocratic mobile phase composed of acetonitrile and an acidic buffer. The acidic modifier in the mobile phase helps to ensure good peak shape for the amine analyte. Detection and quantification are achieved by monitoring the UV absorbance at the wavelength of maximum absorption for 1-methyl-1H-indol-5-amine. For biological samples, a protein precipitation step followed by liquid-liquid extraction is employed to remove interferences and concentrate the analyte.
Physicochemical Properties of 1-methyl-1H-indol-5-amine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | --INVALID-LINK-- |
| Molar Mass | 146.19 g/mol | --INVALID-LINK-- |
| Appearance | Likely a solid at room temperature. | General chemical knowledge |
| Solubility | Soluble in polar organic solvents such as methanol and acetonitrile. | General chemical knowledge |
| UV Absorption Maximum (λmax) | Estimated to be in the range of 270-290 nm in a polar solvent. A UV scan is recommended for determining the precise λmax for optimal sensitivity. | Based on related indole compounds |
Experimental Protocols
Reagents and Materials
-
1-methyl-1H-indol-5-amine reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher)
-
Water (HPLC grade or Milli-Q)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate (HPLC grade)
-
Biological matrix (e.g., human plasma)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). For isocratic elution, a mixture of A and B (e.g., 70:30 v/v) can be used. The exact ratio should be optimized for best separation.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 1-methyl-1H-indol-5-amine and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Human Plasma)
-
To 500 µL of plasma in a microcentrifuge tube, add 500 µL of 10% Trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (e.g., 30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection Wavelength | 280 nm (It is recommended to perform a UV scan of the analyte to determine the optimal wavelength for maximum absorbance) |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-UV method. These values should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 4-6 minutes (dependent on the exact mobile phase composition) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range) |
| Precision (%RSD) | < 2% for intra-day and < 5% for inter-day |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Illustrative Example)
While a specific signaling pathway for this compound is not detailed here, the following is an illustrative example of how a signaling pathway involving a hypothetical drug target could be visualized.
Caption: Illustrative signaling pathway for a hypothetical drug action.
Application Notes and Protocols: Spectroscopic Characterization of 1-methyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indol-7-amine is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structural features of this compound. This document provides a detailed overview of the expected spectroscopic data for this compound and standardized protocols for acquiring this information using various analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450-3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H Stretch | Methyl C-H |
| 1620-1580 | Strong | N-H Bend | Primary Amine |
| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1380-1360 | Medium | C-H Bend | Methyl Group |
| 1300-1200 | Strong | C-N Stretch | Aromatic Amine |
| 800-700 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |
Table 2: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~220-230 | High | π → π |
| ~270-290 | Medium | π → π |
Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~7.50 | d | 1H | H-4 |
| ~7.10 | t | 1H | H-5 |
| ~6.95 | d | 1H | H-2 |
| ~6.60 | d | 1H | H-6 |
| ~6.40 | d | 1H | H-3 |
| ~3.80 | s | 3H | N1-CH₃ |
| ~3.70 | br s | 2H | NH₂ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~145.0 | C-7a |
| ~140.0 | C-7 |
| ~128.0 | C-2 |
| ~121.0 | C-3a |
| ~120.0 | C-5 |
| ~115.0 | C-4 |
| ~110.0 | C-6 |
| ~100.0 | C-3 |
| ~33.0 | N1-CH₃ |
Table 5: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Ion Assignment |
| 146 | 100 | [M]⁺• (Molecular Ion) |
| 131 | 80 | [M - CH₃]⁺ |
| 119 | 60 | [M - HCN]⁺• |
| 104 | 40 | [M - CH₃ - HCN]⁺ |
| 92 | 30 | [C₆H₆N]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample pellet is placed in the sample holder (or the sample is placed on the ATR crystal).
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are analyzed and assigned to specific functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or methanol). A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) is prepared from the stock solution.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
The spectrophotometer is zeroed using a cuvette filled with the pure solvent as a reference.
-
The UV-Vis spectrum of the sample solution is recorded over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
¹H NMR: Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), integration values (relative number of protons), and coupling constants (J) are analyzed to assign protons to their respective positions in the molecule.
-
¹³C NMR: Chemical shifts (δ) are analyzed to assign each carbon atom to its position in the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often showing a prominent molecular ion peak.
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Data Analysis: The peak with the highest m/z is typically the molecular ion ([M]⁺• or [M+H]⁺), which provides the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a compound like this compound.
Safe handling and storage procedures for 1-methyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1-methyl-1H-indol-7-amine. The information is compiled from safety data for structurally similar compounds and should be used as a guide in the absence of a specific Safety Data Sheet (SDS) for this compound. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
Hazard Identification and Precautionary Measures
Based on data from analogous indole and amine-containing compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
GHS Hazard Statements for Structurally Similar Compounds:
-
H301/H302: Toxic or harmful if swallowed.[2]
-
H331/H332: Toxic or harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
-
Disposal:
Quantitative Data for Structurally Related Compounds
The following table summarizes key quantitative data for compounds structurally similar to this compound. This data should be used for guidance and risk assessment.
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₁₀N₂ | 1-methyl-1H-indol-5-amine | PubChem[2] |
| Molecular Weight | 146.19 g/mol | 1-methyl-1H-indol-5-amine | PubChem[2] |
| Boiling Point | 236 to 239 °C (457 to 462 °F; 509 to 512 K) | 1-Methylindole | Wikipedia[8] |
| Melting Point | 51 - 54 °C (124 - 129 °F) | Indole | Sigma-Aldrich[1] |
| LogP (Octanol/Water) | 2.14 (Bioaccumulation is not expected) | Indole | Sigma-Aldrich[1] |
| Flash Point | >230 °F | 1-Methylindole | ChemicalBook[9] |
| Density | 1.051 g/mL at 20 °C | 1-Methylindole | ChemicalBook[9] |
Experimental Protocols: Safe Handling and Storage
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin exposure is avoided.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents ready to minimize the duration of handling.
-
Weighing and Transfer: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to avoid inhalation of dust. Use appropriate tools (spatula, etc.) to handle the material and avoid creating dust.
-
In Solution: When working with the compound in solution, handle it within a fume hood. Avoid splashes and direct contact with the solution.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][10]
-
Temperature: Store in a cool, dark place. Some related compounds recommend refrigeration.[3][5][9]
-
Incompatibilities: Store away from strong oxidizing agents.[9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1][7][10]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1][3][7] Seek medical attention if irritation persists.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][3]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[3][5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 603-76-9|1-Methyl-1H-indole|BLD Pharm [bldpharm.com]
- 7. 1H-Indol-7-amine | 5192-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1-Methylindole - Wikipedia [en.wikipedia.org]
- 9. 1-Methylindole manufacturers and suppliers in india [chemicalbook.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Application Notes and Protocols for N-Alkylation of 1-methyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1-methyl-1H-indol-7-amine, a key intermediate in the synthesis of various biologically active compounds. The presence of the methyl group at the N1 position of the indole ring simplifies the alkylation at the 7-amino group by preventing competing reactions at the indole nitrogen. The following sections describe two common and effective methods for introducing alkyl substituents onto the 7-amino group: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of aminoindoles, which can be adapted for this compound.
| Method | Alkylating/Acylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl bromide) | K₂CO₃ | Acetonitrile | Reflux | 4-6 | Good |
| Reductive Amination | Aldehyde/Ketone (e.g., Benzaldehyde) | Sodium triacetoxyborohydride | Dichloroethane | Room Temp | 12-16 | High |
Experimental Protocols
The following protocols are adapted from established methods for the N-alkylation of 7-aminoindole and are expected to be directly applicable to this compound.[1]
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for introducing simple alkyl groups to the 7-amino position. This reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic alkyl halide.[1] The choice of base and solvent is crucial for achieving good yields.[1]
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete in 4-6 hours.[1]
-
After completion, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-1-methyl-1H-indol-7-amine.
Method 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a versatile method for the N-alkylation of this compound with a wide range of aldehydes and ketones. The reaction proceeds in two steps: the formation of an imine intermediate followed by its in-situ reduction to the corresponding amine.[1] This method is particularly useful for synthesizing secondary and tertiary amines and offers high chemoselectivity.[1]
Experimental Protocol: N-Benzylation via Reductive Amination
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (AcOH) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete in 12-16 hours.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-1-methyl-1H-indol-7-amine.
Mandatory Visualization
Caption: Experimental workflows for N-alkylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-indol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indol-7-amine. Our goal is to help you anticipate and address common challenges to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and reliable synthetic route involves a three-step process:
-
N-Methylation: The synthesis begins with the methylation of the indole nitrogen to form 1-methylindole.
-
Regioselective Nitration: A nitro group is introduced at the C7 position of 1-methylindole to yield 1-methyl-7-nitroindole. This is the most challenging step due to the electronic properties of the indole ring.
-
Reduction: The nitro group at the C7 position is then reduced to an amine to afford the final product, this compound.
Q2: Why is the direct nitration of 1-methylindole to obtain the 7-nitro isomer so difficult?
A2: The direct nitration of 1-methylindole is challenging due to the high electron density of the indole nucleus, which leads to several issues. The C3 position is the most nucleophilic and therefore the primary site for electrophilic attack under many conditions.[1] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole ring is prone to acid-catalyzed polymerization, resulting in low yields and the formation of insoluble tars.[1] Furthermore, protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, which typically favors the C5 and C6 positions. The C7 position is both sterically hindered and electronically less favored for direct electrophilic attack compared to other positions, making its selective nitration difficult.
Q3: What is the most effective strategy to selectively synthesize 1-methyl-7-nitroindole in high yield?
A3: Direct nitration is often not a viable method for producing 7-nitroindoles in high yield due to low selectivity.[2] An effective and higher-yielding strategy is an indirect approach using a protected and substituted indoline precursor. This multi-step process involves the reduction of the indole to an indoline, protection of the nitrogen, nitration which is directed to the C7 position, and finally deprotection and re-aromatization to the indole.[2][3] This method effectively blocks the more reactive positions and directs the nitration to the desired C7 position.
Q4: Which reducing agents are most effective for converting 1-methyl-7-nitroindole to this compound?
A4: Several reducing agents can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate is a clean and efficient method.[4] Metal-acid combinations such as iron in acetic acid or tin in hydrochloric acid are also effective and widely used. The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Q5: How can I purify the final product, this compound?
A5: The final product is a polar compound and can be purified using column chromatography on silica gel. A common solvent system for elution is a gradient of ethyl acetate in a non-polar solvent like hexanes. It is important to neutralize any residual acid from the reduction step during the workup to prevent the amine from sticking to the silica gel. Recrystallization from a suitable solvent system can be employed as a final polishing step to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield in the N-Methylation of Indole
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction, starting material remains. | 1. Incomplete deprotonation of indole. 2. Inactive methylating agent. | 1. Ensure the use of a strong enough base (e.g., NaH, NaNH₂) and anhydrous conditions. 2. Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). |
| Formation of multiple products. | Over-methylation or side reactions. | 1. Carefully control the stoichiometry of the methylating agent. 2. Maintain a low reaction temperature to improve selectivity. |
Problem 2: Low Yield and Poor Regioselectivity in the Nitration of 1-Methylindole
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a dark, insoluble tar. | Acid-catalyzed polymerization of the indole ring.[1] | 1. Avoid the use of strong acids like H₂SO₄. 2. Employ milder, non-acidic nitrating agents such as acetyl nitrate.[1] 3. Perform the reaction at very low temperatures (e.g., -20 °C to 0 °C) to minimize decomposition. |
| Complex mixture of nitro-isomers (C3, C5, C6). | High reactivity of other positions on the indole ring. | 1. Utilize an indirect method involving the protection and reduction to a 1-methylindoline precursor to direct nitration to the C7 position.[2] 2. Use milder nitrating agents like trifluoroacetyl nitrate which can offer better selectivity.[5] |
| Formation of dinitro-products. | 1. Use of a highly reactive nitrating agent. 2. Excess of the nitrating agent. 3. Elevated reaction temperature or prolonged reaction time. | 1. Switch to a milder nitrating agent. 2. Carefully control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents). 3. Maintain low temperatures and monitor the reaction closely to avoid over-reaction. |
Problem 3: Incomplete Reduction of 1-Methyl-7-nitroindole
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting nitro compound remains after the reaction. | 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Deactivation of the metal in metal/acid reductions. | 1. Use a fresh, active catalyst (e.g., new bottle of Pd/C). Ensure proper reaction setup for hydrogenation. 2. Increase the equivalents of the reducing agent. 3. Activate the metal surface (e.g., by washing with dilute acid) before the reaction. |
| Formation of side products (e.g., hydroxylamines, azo compounds). | 1. Incomplete reduction. 2. Unsuitable reducing agent or reaction conditions. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. For catalytic hydrogenation, ensure sufficient hydrogen pressure and reaction time. For metal/acid reductions, control the temperature and pH. |
Data Presentation
Table 1: Comparison of Conditions for the N-Methylation of Indole
| Base | Methylating Agent | Solvent | Temperature | Yield (%) | Reference |
| Sodium Amide | Methyl Iodide | Liquid Ammonia/Ether | Reflux | 85-95 | Organic Syntheses[6] |
| Sodium Hydride | Methyl Iodide | DMF | 0 °C to RT | ~95 | General Protocol[4] |
Table 2: Strategies for Regioselective Nitration to Favor 7-Nitroindole
| Method | Substrate | Nitrating Agent | Key Conditions | Reported Yield of 7-Nitro Product | Reference |
| Indirect (Indoline route) | Sodium 1-acetylindoline-2-sulfonate | Acetyl Nitrate | Low temperature, followed by alkaline hydrolysis. | Good (specific yield not stated) | Benchchem[2] |
| Rhodium-Catalyzed C-H Functionalization | N-Pivaloylindole | - | (Cp*RhCl₂)₂, AgNTf₂, Cu(OAc)₂·H₂O | Good (for C7-olefination) | ResearchGate[7] |
Note: Quantitative yield data for the direct C7-nitration of 1-methylindole is scarce due to the inherent difficulties of the reaction.
Table 3: Comparison of Reducing Agents for Aromatic Nitro Groups
| Reducing System | Solvent | Temperature | General Yield Range (%) | Key Considerations | Reference |
| H₂ (gas), Pd/C | Methanol/Ethanol | Room Temperature | >90 | Clean reaction, requires hydrogenation equipment. | General Protocol[4] |
| Hydrazine Hydrate, Pd/C | Methanol/Ethanol | Reflux | >90 | Avoids high-pressure hydrogenation. | ResearchGate[8] |
| Iron Powder, Acetic Acid | Acetic Acid | Reflux | 80-95 | Inexpensive, robust, may require careful workup. | General Protocol |
| Tin (Sn), HCl | Ethanol | Reflux | 70-90 | Classical method, acidic conditions. | General Protocol |
| Sodium Borohydride, Pd/C | Water | Room Temperature | High | Mild conditions. | Semantic Scholar[9] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylindole
This protocol is adapted from Organic Syntheses.[6]
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, gas inlet tube, dropping funnel, and a soda-lime tube, add 400–500 mL of liquid ammonia and 0.1 g of ferric nitrate nonahydrate.
-
Sodium Amide Formation: With vigorous stirring, add 5.0 g (0.22 gram atom) of clean, metallic sodium in small portions, maintaining the blue color. After the blue color disappears (typically within 20 minutes), the formation of sodium amide is complete.
-
Indole Addition: Slowly add a solution of 23.4 g (0.20 mole) of indole in 50 mL of anhydrous ether.
-
Methylation: After 10 minutes, add a solution of 31.2 g (0.22 mole) of methyl iodide in an equal volume of anhydrous ether dropwise. Continue stirring for an additional 15 minutes.
-
Work-up: Allow the ammonia to evaporate under a well-ventilated hood. Add 100 mL of water, followed by 100 mL of ether. Separate the ether layer, and extract the aqueous phase with an additional 20 mL of ether.
-
Purification: Combine the ether extracts, wash with three 15 mL portions of water, and dry over anhydrous sodium sulfate. Remove the solvent at atmospheric pressure. The crude oil is purified by distillation under reduced pressure to yield 1-methylindole as a colorless oil (yield: 85–95%).
Protocol 2: Synthesis of 1-Methyl-7-nitroindole (via Indoline Intermediate - Adapted)
This protocol is an adaptation of the strategy for unsubstituted 7-nitroindole and requires optimization.[2][3]
-
Reduction to 1-Methylindoline: Catalytically hydrogenate 1-methylindole using a suitable catalyst (e.g., Ru/Al₂O₃) under hydrogen pressure to obtain 1-methylindoline.[9]
-
Protection and Sulfonation: React 1-methylindoline with a suitable protecting group and sulfonating agent to block the reactive C2 position.
-
Nitration: Dissolve the protected 1-methylindoline derivative in acetic anhydride and cool to 0-5 °C. Prepare the nitrating agent (acetyl nitrate) by carefully adding nitric acid to cooled acetic anhydride. Slowly add the acetyl nitrate solution to the indoline solution, maintaining a low temperature.
-
Hydrolysis and Aromatization: After the reaction is complete, quench the reaction mixture. Perform hydrolysis under alkaline conditions (e.g., with aqueous sodium hydroxide). This step will remove the protecting and sulfonate groups and re-aromatize the ring to yield 1-methyl-7-nitroindole.
-
Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 3: Reduction of 1-Methyl-7-nitroindole to this compound
This is a general protocol for the reduction of an aromatic nitro group using catalytic hydrogenation.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 1-methyl-7-nitroindole (1 equivalent) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of Pd).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small scale). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-methyl-1H-indol-7-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the chromatographic purification of crude 1-methyl-1H-indol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by silica gel chromatography? A1: The primary challenges stem from the chemical nature of the compound. As a basic aromatic amine, it can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to significant peak tailing, poor separation, irreversible adsorption, and even decomposition of the target compound on the column.[1][3]
Q2: What is the recommended stationary phase for this purification? A2: While standard silica gel is widely used, it often requires modification for successful purification of amines.[1] Better alternatives include:
-
Amine-functionalized silica: This is often the best choice as the modified surface is basic, preventing the strong acid-base interactions that cause tailing and yield loss.[1][2]
-
Deactivated silica gel: You can reduce the acidity of standard silica gel by pre-treating it with a basic modifier like triethylamine (TEA) in the eluent.[1]
-
Basic alumina: This can be a suitable alternative to silica, but particle sizes are often larger, which may affect resolution.[1]
Q3: How should I select an appropriate mobile phase (eluent)? A3: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis.[4]
-
Solvent Systems: Common systems for indole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[1][5]
-
Basic Modifier: It is critical to add a small amount of a basic modifier to the mobile phase to prevent peak tailing. Typically, 0.1-1% triethylamine (TEA) or ammonium hydroxide is added.[1][6] The optimal additive and its concentration can be determined by running comparative TLC plates.[7]
-
Target Rf: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC to ensure good separation on the column.[4]
Q4: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions? A4: Most indole derivatives, including this one, are UV-active due to their aromatic structure.[5] Several visualization methods are available:
-
UV Light (254 nm): This is a non-destructive method and the most common first step. The compound will appear as a dark spot on a TLC plate containing a fluorescent indicator (F₂₅₄).[5]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots upon gentle heating.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a universal oxidizing stain that will visualize most organic compounds as yellow-brown spots on a purple background.[5]
Data Presentation
Table 1: Recommended Mobile Phase Systems & Modifiers
| Solvent System | Typical Ratio Range | Basic Modifier | Modifier Concentration | Remarks |
| Ethyl Acetate / Hexane | 10% to 50% EtOAc | Triethylamine (TEA) | 0.1 - 1% v/v | Good for moderately polar compounds. Preferred for amine-functionalized silica.[2] |
| Dichloromethane / Methanol | 1% to 10% MeOH | Triethylamine (TEA) | 0.1 - 1% v/v | Effective for more polar compounds. The high polarity of methanol can be challenging to control.[1] |
| Dichloromethane / Methanol | 1% to 10% MeOH | Ammonium Hydroxide | 0.1 - 1% v/v | A volatile alternative to TEA, useful if TEA is difficult to remove post-purification.[2] |
Table 2: TLC Visualization Techniques for Indole Amines
| Technique | Type | Procedure | Result for Indoles |
| UV Light | Non-destructive | Illuminate TLC plate (F₂₅₄) with a 254 nm UV lamp. | Dark spots against a fluorescent green background.[5] |
| Ehrlich's Reagent | Destructive | Dip plate in stain, then gently heat with a heat gun. | Blue, purple, or pink spots.[5] |
| Potassium Permanganate | Destructive | Dip plate in KMnO₄ solution. | Yellow/brown spots on a purple background.[5] |
| Iodine Chamber | Semi-destructive | Place plate in a sealed chamber with iodine crystals. | Temporary yellow-brown spots.[5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying gram-scale quantities of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane, Ethyl Acetate, Triethylamine (HPLC grade)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection:
-
Perform TLC analysis using various ratios of ethyl acetate/hexane containing 1% TEA to find a system that gives the target compound an Rf value of ~0.3.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane + 1% TEA).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution) if necessary to elute the target compound.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual TEA.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in amine purification by chromatography.
Issue 1: My compound is streaking badly on the TLC plate and tailing on the column.
-
Possible Cause: Your basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface.[1][9] This causes a portion of the molecules to "stick" and move slower, resulting in a streak or a tailed peak.
-
Recommended Solutions:
-
Add a Basic Modifier: Incorporate a competing base like 0.1-1% triethylamine (TEA) into your mobile phase.[1] The TEA will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Change Stationary Phase: Switch to an amine-functionalized silica (KP-NH) or basic alumina column, which provides a more inert surface for basic compounds.[1][2]
-
Issue 2: My compound is not eluting from the column, even with a highly polar solvent.
-
Possible Cause: The compound may be irreversibly adsorbed to the silica gel, or the mobile phase is still not competitive enough to displace it. This is a severe case of the acid-base interaction mentioned above.
-
Recommended Solutions:
-
Confirm Modifier Presence: Double-check that a basic modifier (TEA or NH₄OH) was added to the eluent. Without it, basic amines can remain permanently bound to silica.[2]
-
Test Stability: Check if your compound is stable on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[3] If it decomposes, an alternative stationary phase is necessary.
-
Use Reversed-Phase Chromatography: If normal-phase is problematic, consider reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile/water containing an acidic additive like 0.1% formic acid or TFA.[10] This inverts the interaction mechanism, and the acidic modifier ensures the amine is protonated and elutes with a good peak shape.[10]
-
Issue 3: I am getting very low recovery of my purified product.
-
Possible Cause: This is often a consequence of irreversible adsorption or on-column decomposition.[3] The highly active surface of the silica can catalyze the degradation of sensitive compounds.
-
Recommended Solutions:
-
Deactivate the Silica: Use the methods described in Issue 1 to minimize strong interactions that lead to material loss.
-
Work Quickly: Do not allow the crude material to remain on the column for an extended period before or during elution.
-
Dry Loading: Use the dry loading method to introduce the sample. Loading in a polar solvent can deactivate the top of the column and cause band broadening, which can contribute to lower recovery.[8]
-
Issue 4: The separation between my product and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.
-
Recommended Solutions:
-
Re-optimize TLC: Spend more time developing an optimal solvent system with TLC. Try different solvent combinations (e.g., acetone/hexane or ethyl acetate/DCM) in addition to the standard ones.
-
Use a Slower/Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This gives the compounds more time to resolve along the length of the column.
-
Increase Column Length/Decrease Particle Size: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolving power.
-
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-methyl-1H-indol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indol-7-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Workflow Overview
The synthesis of this compound can be approached via two primary routes, primarily differing in the sequence of N-methylation and nitro group reduction. Below is a graphical representation of these potential synthetic pathways.
Caption: Alternative synthetic routes to this compound.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, categorized by the reaction step.
Stage 1: Synthesis of 7-Nitroindole (Precursor)
Direct nitration of indole is often problematic, leading to polymerization and poor regioselectivity. A more reliable method involves the protection of the indole ring as an indoline, followed by nitration and subsequent re-aromatization.
Q1: Low yield and multiple products are observed during the nitration of indole.
A1: This is a common issue due to the high reactivity of the indole ring.
-
Cause: Acid-catalyzed polymerization and nitration at other positions (commonly C3 and C5) are competing reactions.
-
Solution: Employ an indirect nitration method. A robust protocol involves the following steps:
-
Reduction and Protection: Reduce indole to indoline and protect the nitrogen, for example, by acetylation after sulfonation.
-
Nitration: Nitrate the protected indoline. The directing groups will favor nitration at the 7-position.
-
Deprotection and Aromatization: Remove the protecting groups and dehydrogenate the indoline back to the indole ring.
-
Q2: During the workup of the nitration reaction, a significant amount of dark, insoluble tar is formed.
A2: This indicates product decomposition or polymerization.
-
Cause: Residual strong acid from the nitration step can catalyze polymerization upon concentration or heating.
-
Solution:
-
Ensure complete neutralization of the acid during workup. A biphasic workup with a mild base like sodium bicarbonate is recommended.
-
Maintain low temperatures throughout the workup and purification process to minimize degradation.
-
Consider purification by column chromatography on silica gel, ensuring the crude product is neutralized before loading.
-
Stage 2: N-Methylation
Q3: The N-methylation of 7-nitroindole results in a low yield of the desired 1-methyl-7-nitro-1H-indole.
A3: Incomplete deprotonation or side reactions can lead to low yields.
-
Cause:
-
Weak Base: The chosen base may not be strong enough to fully deprotonate the indole nitrogen.
-
Reaction Conditions: Suboptimal temperature or reaction time.
-
-
Solution:
-
Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.
-
Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Q4: When attempting to N-methylate 7-aminoindole (Route B), multiple products are observed, including a di-methylated species.
A4: The amino group can also be methylated.
-
Cause: The primary amino group is nucleophilic and can react with the methylating agent, leading to the formation of 7-(methylamino)- and 7-(dimethylamino)-1-methyl-1H-indole.
-
Solution:
-
Protecting Group: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before N-methylation of the indole nitrogen. The protecting group can be removed in a subsequent step.
-
Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Using only a slight excess (1.05-1.1 equivalents) can help minimize over-methylation, but separation of the mono- and di-methylated products can be challenging.
-
Stage 3: Nitro Group Reduction
Q5: The reduction of 1-methyl-7-nitro-1H-indole gives a low yield of the desired amine and several colored byproducts.
A5: Incomplete reduction or the formation of stable intermediates can occur.
-
Cause: The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine species. These can sometimes undergo side reactions to form dimeric products like azo and azoxy compounds, which are often colored.
-
Solution:
-
Catalytic Hydrogenation: This is often a clean method. Use a fresh, active catalyst (e.g., 10% Pd/C) and ensure efficient hydrogen delivery (either from a hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate or hydrazine).
-
Metal/Acid Reduction: When using reagents like SnCl₂/HCl or Fe/HCl, ensure a sufficient excess of the reducing agent and acid is used to drive the reaction to completion.
-
Workup: During the workup of metal/acid reductions, the formation of metal hydroxides can complicate extraction. Adding a chelating agent like Rochelle's salt (potassium sodium tartrate) or filtering the reaction mixture through celite can help.
-
Q6: The isolated this compound product darkens and decomposes upon standing.
A6: Aminoindoles, particularly those with the amino group on the benzene ring, are susceptible to air oxidation.
-
Cause: The electron-rich nature of the indole ring system makes the amino-substituted derivative prone to oxidation by atmospheric oxygen, leading to the formation of colored, polymeric materials.
-
Solution:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as much as possible.[1]
-
Storage: Store the product under an inert atmosphere, protected from light, and at low temperatures (-20 °C is recommended).
-
Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride or hydrobromide salt, by treating a solution of the free base with the corresponding acid.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is preferable, A (methylation then reduction) or B (reduction then methylation)?
A: Both routes are viable, and the choice may depend on the specific reagents and equipment available.
-
Route A (Methylation then Reduction): This route avoids potential issues with methylating the amino group. The N-methylation of 7-nitroindole is generally straightforward. The subsequent reduction of the nitro group is a well-established transformation.
-
Route B (Reduction then Methylation): This route requires careful consideration of the reactivity of the 7-aminoindole. The amino group can be more reactive than the indole nitrogen towards methylating agents, potentially leading to a mixture of products. Protecting the amino group before N-methylation would add extra steps to the synthesis. Therefore, Route A is often the more direct and higher-yielding approach.
Q: What are the typical yields for each step?
A: Yields can vary significantly based on the specific conditions and scale of the reaction. The following table provides representative yields for analogous transformations found in the literature.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| N-Methylation | 5-Nitro-1H-indole | 1-Methyl-5-nitro-1H-indole | NaH, CH₃I, DMF | 95%[2] |
| Nitro Reduction | 1-Methyl-5-nitro-1H-indole | 1-Methyl-1H-indol-5-amine | Pd/C, H₂ | 52%[2] |
| Nitro Reduction | 7-Cyanoindole | 7-(Aminomethyl)indole | LiAlH₄, THF | 73%[3] |
Q: What are the key analytical techniques to monitor the reaction progress and product purity?
A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in real-time. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction conversion and for assessing the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirmation of the desired product's identity and purity.
Q: What are the safety precautions for handling the reagents involved?
A:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert, dry atmosphere.
-
Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly vented area with appropriate safety measures.
-
Strong Acids (e.g., HCl, HNO₃): Corrosive. Handle with appropriate PPE.
Detailed Experimental Protocols
The following are representative protocols for key transformations, adapted from literature procedures for analogous compounds.
Protocol 1: N-Methylation of 7-Nitro-1H-indole (Analogous to Route A)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF.
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Indole Addition: Slowly add a solution of 7-nitro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-methyl-7-nitro-1H-indole.
Protocol 2: Catalytic Hydrogenation of 1-Methyl-7-nitro-1H-indole (Analogous to Route A)
-
Setup: In a flask suitable for hydrogenation, dissolve 1-methyl-7-nitro-1H-indole (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Hydrogenation:
-
Hydrogen Balloon: Purge the flask with nitrogen, then with hydrogen, and maintain a positive pressure of hydrogen with a balloon. Stir vigorously at room temperature.
-
Parr Shaker: If available, perform the hydrogenation in a Parr apparatus under a set pressure of hydrogen (e.g., 50 psi).
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound may require further purification, but care must be taken due to its air sensitivity.
Caption: Troubleshooting logic for common synthesis issues.
References
1-methyl-1H-indol-7-amine stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-methyl-1H-indol-7-amine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1] Using amber vials will protect the compound from light exposure, which can induce photodegradation.[1]
Q2: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
The indole ring is sensitive to strongly acidic conditions.[1] Protonation of the indole ring, particularly at the C3 position, can lead to the formation of degradation products.[1] It is advisable to use mobile phases with mildly acidic or neutral pH if you suspect acid-catalyzed degradation.[1]
Q3: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?
Yes, the indole nucleus is electron-rich and easily oxidized.[1] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products, which would reduce the yield of your desired reaction.[1] Careful control of reaction conditions (e.g., temperature, stoichiometry of the oxidant) is crucial to minimize the degradation of the indole core when an oxidation step is involved in your synthesis.[1]
Q4: I've noticed a change in the color of my solid this compound sample over time. What could be the reason?
Color changes in amine-containing compounds, especially aromatic amines, upon storage can be an indication of oxidative degradation. The formation of colored impurities is a common consequence of the oxidation of the amine functional group and the indole ring. To mitigate this, always store the compound under an inert atmosphere and protected from light.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
-
Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over time.[1]
-
Possible Cause - Oxidation: The indole ring is susceptible to air oxidation.[1]
-
Possible Cause - Photodegradation: Exposure to ambient light can cause degradation.[1]
-
Troubleshooting Steps:
-
Solvent Choice: Prepare stock solutions in high-purity, degassed solvents.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[1]
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere.[1]
-
pH Control: If using aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH.[1]
-
Issue 2: High Variability in Experimental Results
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.[1]
-
Possible Cause: Degradation of the compound in the assay medium.[1]
-
Troubleshooting Steps:
-
Medium Stability: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[1]
-
Control Experiments: Include a time-course stability study of the compound in your assay buffer to determine its half-life under your experimental conditions.[1]
-
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3][4] These studies are a requirement by regulatory bodies like the ICH and FDA.[2][3] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[5]
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, 60°C or reflux | Protonation of the indole ring, potential for polymerization or ring-opening under harsh conditions.[1][2] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, 60°C or reflux | Generally more stable than to acid, but degradation can occur under forcing conditions.[1][2] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the indole ring (C2 and C3 positions) and the amine group.[1] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines, room temperature. | Photochemical reactions leading to various degradation products.[1][6] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermally induced degradation, potential for dimerization or polymerization. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
-
Forced Degradation Conditions:
-
Acidic: Incubate the stock solution with 0.1 M HCl at 60°C.[1]
-
Basic: Incubate the stock solution with 0.1 M NaOH at 60°C.[1]
-
Oxidative: Incubate the stock solution with 3% H₂O₂ at room temperature.[1]
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1] A dark control sample should be stored under the same conditions but protected from light.[6]
-
Thermal: Store the solid compound and a solution in a thermostatically controlled oven at a suitable temperature (e.g., 70°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.[1]
-
Neutralize the acidic and basic samples if necessary.[1]
-
Dilute all samples to a suitable concentration for analysis.[1]
-
Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection.[7][8]
-
Degradation Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijsdr.org [ijsdr.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: 1-Methyl-1H-indol-7-amine Solubility Enhancement
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of 1-methyl-1H-indol-7-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound possesses a predominantly non-polar bicyclic indole structure, which leads to low aqueous solubility. The primary amine group offers some capacity for hydrogen bonding with water, but the hydrophobic surface area of the molecule often dominates, leading to poor dissolution in neutral aqueous solutions.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial and often most effective step is to attempt pH modification. Since this compound has a basic amino group, decreasing the pH of the solution will protonate this group, forming a more soluble salt.
Q3: Are there common organic solvents that can be used as co-solvents with aqueous solutions?
A3: Yes, water-miscible organic solvents are frequently used as co-solvents to increase the solubility of hydrophobic compounds. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). These solvents work by reducing the overall polarity of the solvent system.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be effective. At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in the aqueous medium.
Q5: When should I consider more advanced techniques like cyclodextrin complexation or solid dispersions?
A5: These methods are typically considered when simpler approaches like pH adjustment and co-solvents are insufficient or not suitable for the intended application (e.g., in vivo studies where high concentrations of organic solvents are toxic). Cyclodextrins can form inclusion complexes with the indole portion of the molecule, while solid dispersions involve dispersing the compound in a hydrophilic polymer matrix to improve its dissolution rate.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Cause: The compound has very low solubility in the final buffer conditions. This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Solution:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Optimize the co-solvent percentage: The amount of organic co-solvent may be too low in the final solution. Systematically test increasing, but low, percentages of the co-solvent (e.g., 0.5%, 1%, 2% DMSO) to find a balance between solubility and potential interference with your experiment.
-
pH Adjustment: If your experimental conditions allow, lower the pH of the aqueous buffer to protonate the amine group and increase solubility.
-
Use of Surfactants: Consider adding a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to the aqueous buffer to aid in solubilization.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to compound precipitation in the assay medium, resulting in an inaccurate effective concentration and therefore, variable results.
Solution:
-
Confirm solubility under assay conditions: Before conducting your main experiment, perform a visual or instrumental check of the compound's solubility in the complete assay medium at the highest concentration you plan to test.
-
Employ a solubilization technique: Proactively use one of the methods described in this guide (pH adjustment, co-solvents, etc.) to ensure the compound remains in solution throughout the experiment.
-
Sonication: Gentle sonication of the solution before use can help to break up any small, undissolved particles.
Quantitative Data Summary
The following tables provide illustrative data on how different methods can affect the solubility of a compound with properties similar to this compound.
Table 1: Effect of pH on Aqueous Solubility
| pH | Predicted Aqueous Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | 10 - 50 |
| 5.0 | 100 - 500 |
| 4.0 | > 1000 |
Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Co-solvent | Concentration (%) | Predicted Aqueous Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 5 - 10 |
| DMSO | 5 | 50 - 100 |
| Ethanol | 5 | 20 - 40 |
| PEG 400 | 10 | 80 - 150 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution vigorously for 1 minute.
-
Allow the solutions to equilibrate at room temperature for at least one hour.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the solutions and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in water or buffer).
-
Add a small aliquot of the stock solution to each co-solvent mixture to reach the target concentration.
-
Vortex and equilibrate the solutions as described in Protocol 1.
-
Analyze the solubility in each co-solvent mixture.
Visualizations
Caption: A workflow for systematically screening different methods to improve compound solubility.
Caption: The effect of pH on the ionization and solubility of an amine-containing compound.
Technical Support Center: Optimizing Coupling Reactions with 1-methyl-1H-indol-7-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 1-methyl-1H-indol-7-amine. The following sections address specific issues you may encounter during your experiments, offering potential causes and solutions to streamline your reaction optimization process.
Troubleshooting Guides
This section provides solutions to common problems encountered during palladium-catalyzed cross-coupling and amide coupling reactions with this compound.
Buchwald-Hartwig Amination
Problem: Low or No Product Yield
-
Question: My Buchwald-Hartwig amination of an aryl halide with this compound is resulting in a low yield or no product. What are the likely causes?
-
Answer: Low yields in this C-N coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Catalyst System: The combination of palladium source and ligand is critical. This compound is an electron-rich nucleophile, which can influence the catalytic cycle.
-
Inappropriate Base or Solvent: The base's strength and solubility are crucial.[4]
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[4][5] However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent (e.g., dioxane, toluene) can be better alternatives.[4][6] The solvent must be able to dissolve the reactants, especially the base, to a reasonable extent.[4]
-
-
Catalyst Poisoning or Decomposition: Impurities in reagents or solvents can poison the palladium catalyst.[7] The indole nitrogen, even when methylated, can potentially coordinate to the palladium center, inhibiting catalysis.
-
Low Reaction Temperature: Challenging substrates may require higher temperatures to overcome activation barriers.
-
Solution: If the reaction is sluggish at standard temperatures (80-100 °C), consider cautiously increasing the temperature to 110-120 °C, particularly when using solvents like toluene or xylene.[3]
-
-
Problem: Formation of Side Products
-
Question: I am observing significant side product formation, such as dehalogenation of my aryl halide. How can I minimize this?
-
Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced.
-
Solution: This can be caused by sources of hydride in the reaction. Ensure solvents are of high purity. The choice of phosphine ligand can also influence the extent of dehalogenation.[8] Sometimes, lowering the reaction temperature or switching to a different base/solvent combination can mitigate this side reaction.
-
Suzuki-Miyaura Coupling
Problem: Low or No Product Yield
-
Question: I am attempting to couple an aryl or heteroaryl boronic acid with a halogenated 1-methyl-1H-indole derivative at position 4, 5, or 6, but the yield is poor. What should I investigate?
-
Answer: Achieving a successful Suzuki-Miyaura coupling depends on several interdependent parameters.
-
Inactive Catalyst: The palladium catalyst may be old or have decomposed.
-
Ineffective Base/Solvent System: The base is crucial for activating the organoboron species.[8]
-
Poor Quality of Boronic Acid: Boronic acids can degrade, especially during storage, leading to protodeboronation and homocoupling.[7]
-
Solution: Use fresh or properly stored boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
-
-
Problem: Formation of Side Products
-
Question: My reaction mixture contains a significant amount of homocoupled boronic acid byproduct. How can this be prevented?
-
Answer: Homocoupling is often promoted by the presence of oxygen.[10]
-
Solution: Rigorous degassing of the reaction mixture and solvents before adding the catalyst is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8] Maintaining a positive pressure of inert gas throughout the reaction is essential.[8]
-
Sonogashira Coupling
Problem: Low or No Product Yield
-
Question: My Sonogashira coupling between a halogenated 1-methyl-1H-indole and a terminal alkyne is not proceeding efficiently. What are the key parameters to optimize?
-
Answer: The classic Sonogashira reaction relies on a dual palladium and copper catalytic system.
-
Inefficient Catalyst/Ligand System: The choice of palladium source and ligand is important.
-
Solution: PdCl₂(PPh₃)₂ is a commonly used and effective catalyst.[11] If standard conditions fail, screening different phosphine ligands can be beneficial.
-
-
Base and Solvent Issues: An amine base (like triethylamine or diisopropylamine) typically serves as both the base and, in some cases, the solvent.[12]
-
Copper(I) Co-catalyst: The copper(I) salt (typically CuI) is crucial for the traditional catalytic cycle.
-
Solution: Ensure the CuI is fresh and not oxidized (it should be off-white, not green or brown). Running the reaction under strict inert conditions helps maintain the active Cu(I) state.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium source is best to start with: a Pd(II) salt or a Pd(0) source/precatalyst?
-
A1: While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction step to form the active Pd(0) catalyst.[5][10] Modern palladium precatalysts (e.g., Buchwald or PEPPSI™ type) are often more reliable as they generate the active catalytic species more cleanly and efficiently upon exposure to a base, leading to more reproducible results.[2][3]
-
-
Q2: How critical is the purity of reagents and solvents?
-
A2: It is extremely critical. Impurities can have a significant negative impact. Water can hydrolyze reagents, oxygen can lead to catalyst decomposition and side reactions like homocoupling, and other impurities can act as catalyst poisons.[2][7][8] Using anhydrous solvents, degassing them thoroughly, and ensuring the purity of starting materials are essential for success.[2]
-
-
Q3: My starting material is being consumed, but I'm not forming the desired product. What could be happening?
-
A3: This often points to catalyst decomposition or the formation of an undesired, stable intermediate. Certain functional groups can poison the catalyst.[4] It's also possible that side reactions, such as dehalogenation or protodeboronation, are consuming your starting material. Careful analysis of the crude reaction mixture by LC-MS or NMR can help identify byproducts and guide further optimization.
-
-
Q4: Can I use microwave heating to accelerate my coupling reaction?
-
A4: Yes, microwave heating can be a very effective tool for rapidly screening reaction conditions and accelerating reactions, often leading to shorter reaction times and improved yields.[8] However, be aware that the temperature can increase rapidly, which might lead to the degradation of sensitive substrates.
-
Data Presentation: Recommended Starting Conditions
The tables below provide general starting points for optimizing coupling reactions with this compound or its derivatives. Conditions should be further optimized for each specific substrate combination.
Table 1: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst (1-5 mol%) | Precatalysts are often more reliable.[3] |
| Ligand | XPhos, SPhos, RuPhos (1.2-2.4 equiv relative to Pd) | Bulky, electron-rich monophosphine ligands are preferred.[1] |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ (1.5-2.0 equiv) | Choice depends on substrate functional group tolerance.[4][5] |
| Solvent | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Must be anhydrous and degassed.[4] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive halides.[3] |
Table 2: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%) | Pd(dppf)Cl₂ is often effective for heterocyclic systems.[7] |
| Ligand | (If not part of the Pd source) SPhos, XPhos | Can improve reactivity for challenging substrates.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) | Anhydrous, finely powdered base is crucial.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (e.g., 10:1 ratio) | Water is often necessary to dissolve the inorganic base.[8] |
| Temperature | 80 - 110 °C | Aryl bromides and chlorides may require higher temperatures. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ (1-5 mol%) | A very common and robust catalyst for this reaction.[11] |
| Co-catalyst | CuI (2-10 mol%) | Omit for copper-free conditions. Ensure it is not oxidized. |
| Base | Et₃N, iPr₂NH, DIPA (can be used as solvent) | Must be anhydrous.[15] |
| Solvent | THF, DMF, Toluene (if base is not the solvent) | Use a co-solvent if reactants are not soluble in the amine base.[13] |
| Temperature | Room Temperature - 80 °C | Reaction is often feasible at or near room temperature. |
Experimental Protocols
Note: These are general protocols. Molar amounts, concentrations, and reaction times must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (if required).
-
Seal the vessel with a septum, and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.5 equiv).
-
Add this compound (1.2 equiv) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the halogenated 1-methyl-1H-indole derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: General troubleshooting workflow for low-yield coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Derivatization of 1-methyl-1H-indol-7-amine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 1-methyl-1H-indol-7-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during acylation and alkylation reactions of this compound.
Acylation Reactions
Question 1: My acylation reaction is showing low or no conversion to the desired N-acyl product. What are the possible causes and solutions?
Answer:
Low conversion in acylation reactions can stem from several factors:
-
Insufficiently Activated Acylating Agent: Acid chlorides and anhydrides are common acylating agents. If you are using a carboxylic acid, it will likely require activation with a coupling agent (e.g., HATU, HOBt/EDC) to form a more reactive species.
-
Poor Nucleophilicity of the Amine: While the 7-amino group of the indole is generally nucleophilic, its reactivity can be diminished by steric hindrance or electronic effects.
-
Inappropriate Base: A base is often required to neutralize the acidic byproduct of the reaction (e.g., HCl from an acyl chloride). The base should be strong enough to scavenge the acid but not so strong that it causes unwanted side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acylating agent and solvent are anhydrous, as water can hydrolyze the acylating agent.
-
Increase Activation: If using a carboxylic acid, consider a more potent coupling agent or adding an activating additive.
-
Optimize Base: If using an acyl chloride or anhydride, ensure at least one equivalent of a suitable base is present.
-
Increase Temperature: Gently heating the reaction mixture may improve the reaction rate, but monitor for potential side reactions.
-
Consider a More Reactive Acylating Agent: If possible, switch from a carboxylic acid/coupling agent system to a more reactive acyl chloride or anhydride.
Question 2: I am observing multiple products in my acylation reaction, including acylation at the indole C3 position. How can I improve selectivity for N-acylation?
Answer:
Indoles are susceptible to electrophilic attack at the C3 position, and acylating agents are electrophiles. Achieving selective N-acylation over C3-acylation is a common challenge.
Strategies for Improving N-Acylation Selectivity:
-
Protecting Group Strategy: The most robust method to ensure selective N-acylation is to first protect the 7-amino group with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. After protection, the acylation can be performed, followed by deprotection of the Boc group.
-
Reaction Conditions:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes favor the kinetically controlled N-acylation over the thermodynamically favored C3-acylation.
-
Choice of Base: Using a non-nucleophilic, sterically hindered base can sometimes help to deprotonate the amine without promoting side reactions.
-
Question 3: My purified N-acyl product seems unstable and degrades over time. How should I handle and store these derivatives?
Answer:
N-acylated indoles can be susceptible to hydrolysis, particularly under acidic or basic conditions.
Handling and Storage Recommendations:
-
Purification: Use neutral or slightly acidic conditions during workup and purification. Avoid strong acids or bases.
-
Storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Alkylation Reactions
Question 4: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?
Answer:
A significant challenge in the N-alkylation of primary amines is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[1]
Methods to Promote Mono-alkylation:
-
Stoichiometry Control: Using a large excess of the this compound relative to the alkylating agent can statistically favor mono-alkylation. However, this can make purification challenging.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of the more reactive secondary amine product reacting further.
-
Reductive Amination: This is a highly effective alternative that avoids over-alkylation.[1] It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine.
Question 5: I am attempting to perform a direct alkylation with an alkyl halide, but the reaction is very slow or not proceeding. What can I do to improve the reaction rate?
Answer:
Low reactivity in direct alkylation can be due to several factors.
Troubleshooting Steps for Low Reactivity:
-
Leaving Group: The reactivity of the alkyl halide is crucial. The general trend for leaving group ability is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Base Strength: A base is often used to deprotonate the amine, increasing its nucleophilicity. For less reactive systems, a stronger base may be required. However, be cautious as very strong bases can deprotonate the indole ring, leading to side reactions.
-
Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) can accelerate S(_N)2 reactions.
-
Temperature: Increasing the reaction temperature will increase the reaction rate, but should be done cautiously to avoid decomposition.
Question 6: How do I purify my N-alkylated this compound derivative? The compound seems to be sticking to the silica gel column.
Answer:
Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
Purification Tips for Aminoindoles:
-
Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) can neutralize the acidic sites and improve the chromatography.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Salt Formation and Extraction: In some cases, you can purify the compound by converting it to a salt (e.g., hydrochloride salt) to move it into an aqueous layer, washing away organic impurities, and then neutralizing the aqueous layer and re-extracting your purified amine.
Data Summary
The following tables summarize general reaction conditions for derivatization reactions relevant to 7-aminoindoles. Note that optimal conditions for this compound may vary.
Table 1: General Conditions for N-Boc Protection of Amines
| Parameter | Condition | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc(_2)O) | Standard reagent for Boc protection. |
| Stoichiometry | 1.1-1.5 equivalents of Boc(_2)O | A slight excess ensures complete reaction. |
| Base | Triethylamine (TEA), Sodium Bicarbonate (NaHCO(_3)), or 4-Dimethylaminopyridine (DMAP) | To neutralize the reaction byproduct and facilitate the reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents that dissolve the reactants well. |
| Temperature | 0 °C to Room Temperature | Mild conditions are usually sufficient. |
| Reaction Time | 1-12 hours | Monitored by TLC until completion. |
Table 2: Comparison of N-Alkylation Methods for 7-Aminoindoles
| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K(_2)CO(_3), Acetonitrile, Reflux | Simple procedure. | Risk of over-alkylation, may require forcing conditions. |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)(_3), Dichloroethane (DCE), Room Temp | High selectivity for mono-alkylation, broad substrate scope. | Requires a carbonyl compound as the alkyl source. |
| Buchwald-Hartwig Amination | Aryl Halide | Pd Catalyst, Ligand, Base (e.g., Cs(_2)CO(_3)), Toluene, Heat | Excellent for N-arylation. | Requires a specific catalyst system, may be sensitive to air and moisture. |
Experimental Protocols
The following are detailed methodologies for key experiments. Note: These are general protocols and may require optimization for this compound.
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc(_2)O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO(_3) solution and then with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of this compound with an Aldehyde
Materials:
-
This compound
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NaHCO(_3) solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% TEA in the eluent).
Visual Troubleshooting Guides
Troubleshooting Low Yield in Acylation Reactions
Caption: Troubleshooting flowchart for low yield in acylation reactions.
Managing Selectivity in Derivatization Reactions
Caption: Decision tree for improving selectivity in derivatization reactions.
References
Technical Support Center: Synthesis of 1-methyl-1H-indol-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-methyl-1H-indol-7-amine, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the key challenges for each?
A1: The two primary synthetic routes involve either N-methylation of 1H-indol-7-amine or reduction of a methylated 7-nitroindole precursor. Each route presents distinct challenges, particularly during scale-up.
-
Route A: N-methylation of 1H-indol-7-amine: This route is direct but can suffer from poor regioselectivity, leading to methylation at the 7-amino group in addition to the desired N1-indole position. Achieving high selectivity on a large scale can be difficult.
-
Route B: Reduction of 1-methyl-7-nitro-1H-indole: This route offers excellent regioselectivity for N-methylation early on. However, the nitration of 1-methylindole can produce a mixture of isomers, and the subsequent reduction of the nitro group on a large scale requires careful handling of reagents and monitoring of the reaction.
Q2: How can I improve the N1-regioselectivity during the methylation of 1H-indol-7-amine?
A2: Improving N1-regioselectivity is a critical challenge. Several strategies can be employed:
-
Protecting Group Strategy: Protection of the 7-amino group with a suitable protecting group (e.g., Boc, Cbz) before N-methylation can ensure exclusive reaction at the indole nitrogen. The protecting group is then removed in a subsequent step.
-
Choice of Base and Solvent: The choice of base and solvent system is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can favor deprotonation of the less acidic indole N-H over the amino N-H.
-
Controlled Addition of Reagents: Slow, controlled addition of the methylating agent (e.g., methyl iodide, dimethyl sulfate) at a low temperature can help minimize side reactions.
Q3: What are the safety considerations when scaling up the synthesis of this compound?
A3: Scaling up this synthesis introduces several safety hazards that must be addressed:
-
Sodium Hydride (NaH): If used for deprotonation, NaH is a highly flammable solid that reacts violently with water. Large-scale reactions require an inert atmosphere (e.g., nitrogen or argon) and careful handling procedures.
-
Methyl Iodide (CH₃I): This is a commonly used methylating agent and is a known carcinogen and toxic substance. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory. Consider less volatile alternatives like dimethyl sulfate, though it is also highly toxic.
-
Catalytic Hydrogenation: If reducing a nitro group, the use of hydrogen gas with catalysts like palladium on carbon (Pd/C) carries a risk of fire or explosion if not handled properly. Ensure proper grounding of equipment and purging of the reaction vessel with an inert gas.
Q4: My final product is difficult to purify by column chromatography on a large scale. What are some alternative purification strategies?
A4: Amines can be challenging to purify using standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[1][2] For large-scale purification, consider the following:
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.[2]
-
Crystallization/Recrystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. A systematic solvent screen should be performed to find suitable conditions.
-
Amine-functionalized Silica: For chromatographic purification, using an amine-functionalized silica stationary phase can significantly improve peak shape and separation of basic compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 1H-indol-7-amine from 7-nitroindole reduction | 1. Inactive catalyst (e.g., old Pd/C).2. Insufficient hydrogen pressure or poor mixing.3. Catalyst poisoning by impurities in the starting material. | 1. Use fresh, high-quality catalyst.2. Ensure adequate hydrogen pressure and vigorous stirring to facilitate mass transfer.3. Purify the 7-nitroindole starting material before reduction. |
| Formation of multiple products during N-methylation | 1. Lack of regioselectivity (methylation at both N1 and N7).2. Over-methylation (formation of a quaternary ammonium salt at N7).3. Degradation of starting material or product under reaction conditions. | 1. Employ a protecting group strategy for the 7-amino group.2. Use a stoichiometric amount of the methylating agent and add it slowly at a controlled temperature.3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. |
| Incomplete reaction during N-methylation | 1. Insufficiently strong base to deprotonate the indole nitrogen.2. Presence of water or protic solvents quenching the base.3. Low reaction temperature leading to slow kinetics. | 1. Switch to a stronger base like sodium hydride.2. Use anhydrous solvents and perform the reaction under an inert atmosphere.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Product decomposition during work-up | 1. Sensitivity of the amine to air or light.2. Unstable at high temperatures during solvent evaporation. | 1. Work up the reaction under an inert atmosphere and protect it from light.2. Use a rotary evaporator at a lower temperature and higher vacuum to remove the solvent. |
| Difficulty in removing residual solvent (e.g., DMF) | 1. High boiling point of the solvent. | 1. Perform multiple extractions with a lower-boiling point organic solvent and water.2. For trace amounts, co-evaporation with a lower-boiling point solvent like toluene can be effective. |
Experimental Protocols
Protocol 1: Synthesis of 1H-indol-7-amine via Reduction of 7-Nitroindole
This protocol is based on the general procedure for the reduction of nitroarenes.
Materials:
-
7-Nitroindole
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 7-nitroindole (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 1H-indol-7-amine, which can be purified further if necessary.
Protocol 2: N-methylation of 1H-indol-7-amine (with Boc protection)
This protocol outlines a strategy to achieve selective N1-methylation.
Step 2a: Boc Protection of 1H-indol-7-amine
Materials:
-
1H-indol-7-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1H-indol-7-amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected intermediate.
Step 2b: N-methylation of Boc-protected 1H-indol-7-amine
Materials:
-
Boc-protected 1H-indol-7-amine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of Boc-protected 1H-indol-7-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 2c: Boc Deprotection
Materials:
-
N-Boc-1-methyl-1H-indol-7-amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-1-methyl-1H-indol-7-amine in DCM.
-
Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-methylation of 1H-indol-7-amine
| Entry | Base | Solvent | Methylating Agent | Temperature (°C) | N1:N7 Selectivity (Hypothetical) |
| 1 | K₂CO₃ | Acetone | CH₃I | Reflux | 1:2 |
| 2 | NaH | THF | CH₃I | 0 to RT | 5:1 |
| 3 | Cs₂CO₃ | DMF | (CH₃)₂SO₄ | RT | 3:1 |
| 4 | NaH | DMF | CH₃I | 0 to RT | 6:1 |
Note: The selectivity data is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in N-methylation.
References
Preventing oxidation of 1-methyl-1H-indol-7-amine during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 1-methyl-1H-indol-7-amine during storage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to oxidation?
A1: this compound contains both an electron-rich indole ring and an aromatic amine functional group. The indole nucleus is prone to oxidation, particularly at the C2 and C3 positions.[1] Similarly, aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[1][2] This dual reactivity makes the compound sensitive to degradation if not stored under appropriate conditions.
Q2: What are the visible signs of degradation for this compound?
A2: While specific degradation products for this compound are not extensively documented, oxidation of aromatic amines and indoles often results in the formation of colored impurities. Therefore, a noticeable change in the color of the material, such as darkening from a light to a darker shade, can be an indicator of oxidation. The appearance of new spots on a Thin-Layer Chromatography (TLC) plate or additional peaks in an HPLC analysis would also signify degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[1] The use of amber glass vials is recommended to protect the compound from light.[1] For long-term storage, maintaining the compound at low temperatures (-20°C or below) is advisable.
Q4: Can antioxidants be used to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Aromatic amines are often stabilized with antioxidants that can act as free radical scavengers.[3] Suitable antioxidants may include hindered phenolics like Butylated Hydroxytoluene (BHT) or hindered aromatic amines.[3] However, the compatibility and effectiveness of any antioxidant must be experimentally verified for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid compound | Oxidation due to improper storage (exposure to air, light, or heat). | 1. Review current storage conditions. Ensure the container is tightly sealed and protected from light. 2. If not already done, store the compound under an inert atmosphere (argon or nitrogen). 3. Consider transferring the material to a lower temperature storage environment (e.g., -20°C freezer). 4. Verify the purity of the discolored material using HPLC or TLC before use. |
| Appearance of impurity peaks in HPLC analysis | Degradation of the compound in solid form or in solution. | 1. If the sample was from a stock solution, assess the stability of the compound in the chosen solvent. Prepare fresh solutions for each experiment.[1] 2. Ensure solvents are of high purity and degassed to remove dissolved oxygen. 3. For the solid material, implement stricter storage protocols as described above. 4. Perform a forced degradation study to identify potential degradation products (see Protocol 2). |
| Inconsistent experimental results | Gradual degradation of the compound during the course of the experiment or between experiments. | 1. Prepare fresh stock solutions immediately before each experiment. 2. Minimize the exposure of the compound to ambient conditions during weighing and preparation. 3. Consider incorporating a suitable antioxidant into your experimental solutions, after verifying its compatibility with your assay. 4. Run a control sample of the compound with each experiment to monitor its stability. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential oxidative degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Solvent B over 20-30 minutes to ensure separation of the parent compound from potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the indole chromophore has significant absorbance, typically around 220 nm and 280 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help to understand the stability of a compound under stress conditions.[4][5]
-
Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[5]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.[5]
-
Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.[1]
-
Thermal Degradation: Store a solid sample and a sample in solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solid sample and a sample in solution to a light source, such as a photostability chamber.[1]
-
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to observe the extent of degradation and the formation of new peaks.
Data Presentation
Table 1: Example of Forced Degradation Study Results
| Condition | Time (hours) | Assay of this compound (%) | Number of Degradation Products |
| Control | 24 | 99.8 | 0 |
| 0.1 M HCl, 60°C | 24 | 92.5 | 2 |
| 0.1 M NaOH, 60°C | 24 | 88.1 | 3 |
| 3% H₂O₂, RT | 24 | 75.4 | >4 |
| Heat (70°C, solid) | 24 | 98.2 | 1 |
| Light (Photostability Chamber) | 24 | 91.3 | 2 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Antioxidant Effectiveness
| Storage Condition | Antioxidant (Concentration) | Purity after 3 months at RT (%) |
| Air, Ambient Light | None | 85.2 |
| Air, Ambient Light | BHT (0.01%) | 94.5 |
| Inert Gas, Dark | None | 98.9 |
| Inert Gas, Dark | BHT (0.01%) | 99.5 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Recrystallization of 1-Methyl-1H-indol-7-amine
This technical support center provides guidance and troubleshooting for the purification of 1-methyl-1H-indol-7-amine via recrystallization. While specific literature on the recrystallization of this exact molecule is limited, the following information is based on established principles for the purification of aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its aromatic amine structure, a good starting point would be to test a range of solvents with varying polarities. Common choices for aromatic amines include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and non-polar aromatic solvents (e.g., toluene), sometimes in combination with a poor solvent (anti-solvent) like hexanes or water to induce precipitation.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue with amines where the compound separates as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[1] To address this, you can try the following:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture before cooling.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling promotes oil formation.[1][2]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.[1]
-
Solvent System Adjustment: Experiment with a mixed solvent system. Using a combination of a good solvent and a poor solvent can sometimes encourage crystal formation over oiling out.[1]
Q3: The compound won't crystallize at all, even after cooling. What are the next steps?
A3: If no crystals form, it could be due to a couple of reasons.[2] You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form.[2][3] In this case, you can try to evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[2] Alternatively, you may have a supersaturated solution that requires initiation. Try scratching the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.
Q4: Can I use an acid to help with the purification of this compound?
A4: Yes, for amines, converting the freebase to a salt by adding an acid can significantly improve its crystallization properties.[1][4] You can dissolve your crude amine in a suitable solvent and add an acid (e.g., HCl in diethyl ether) to precipitate the ammonium salt. The salt can then be filtered and recrystallized. The pure salt can often be converted back to the freebase if needed.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution(s) |
| Compound "oils out" | Solution is too concentrated or cooled too quickly. | - Add more hot solvent.- Allow the solution to cool slowly.- Use a seed crystal.[1]- Try a different solvent or a mixed-solvent system. |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | - Evaporate some of the solvent and re-cool.[2]- Induce crystallization by scratching the flask or adding a seed crystal.[1][2] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration (use with caution as it can also adsorb the product).- Consider a preliminary purification step like column chromatography if impurities are very similar to the product. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent; too much solvent was used. | - Ensure the solution is cooled sufficiently to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.[3]- Try a different solvent in which the compound is less soluble at low temperatures. |
| Crystals form in the funnel during hot filtration | The solution cools too quickly in the funnel, causing premature crystallization. | - Use a pre-heated funnel.- Use a slight excess of hot solvent to keep the compound dissolved during filtration, then evaporate the excess before cooling.[2] |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-methyl-1H-indol-7-amine and 1-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric amino-substituted N-methylindoles: 1-methyl-1H-indol-7-amine and 1-methyl-1H-indol-5-amine. Due to a lack of direct comparative experimental studies in the current literature, this guide leverages fundamental principles of organic chemistry, electronic effects of substituents, and computational studies to predict and rationalize the reactivity of these two compounds. The information presented herein is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of these important heterocyclic building blocks.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents. The introduction of an amino group onto the indole ring significantly influences its electronic properties and, consequently, its chemical reactivity. This guide focuses on the comparison of the 5-amino and 7-amino isomers of 1-methylindole, providing a theoretical framework for their behavior in common chemical transformations.
Theoretical Reactivity Profile
The chemical reactivity of indoles, particularly in electrophilic aromatic substitution reactions, is governed by the electron density of the ring system. The pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. The presence of an amino group, a strong electron-donating group, further enhances the electron density of the indole nucleus through resonance and inductive effects.
1-methyl-1H-indol-5-amine: In this isomer, the amino group at the C5 position is para to the C2 and C4 positions and ortho to the C6 position of the benzene ring. This positioning strongly activates the benzene ring towards electrophilic substitution at the C4 and C6 positions. This increased electron density on the benzene portion of the molecule also enhances the overall nucleophilicity of the pyrrole ring, particularly at the C3 position.
This compound: For this isomer, the amino group at the C7 position is ortho to the C6 position and the nitrogen of the pyrrole ring. This proximity to the pyrrole ring is expected to have a pronounced activating effect on the entire indole system. The C6 position of the benzene ring is significantly activated towards electrophilic attack.
Predicted Reactivity: Based on these electronic effects, it is predicted that This compound will be more reactive towards electrophiles than 1-methyl-1H-indol-5-amine . The closer proximity of the strongly electron-donating amino group to the pyrrole ring in the 7-amino isomer is expected to result in a greater overall increase in the nucleophilicity of the indole system, particularly at the C3 position.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The table below summarizes the predicted regioselectivity for common electrophilic aromatic substitution reactions on both isomers.
| Reaction | Reagents | Predicted Major Product for 1-methyl-1H-indol-5-amine | Predicted Major Product for this compound |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Amino-1-methyl-1H-indole-3-carbaldehyde | 7-Amino-1-methyl-1H-indole-3-carbaldehyde |
| Mannich Reaction | CH₂O, HN(CH₃)₂ | (5-Amino-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine | (7-Amino-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |
| Nitration | HNO₃, H₂SO₄ | 5-Amino-1-methyl-3-nitro-1H-indole and/or 5-Amino-1-methyl-6-nitro-1H-indole | 7-Amino-1-methyl-3-nitro-1H-indole and/or 7-Amino-1-methyl-6-nitro-1H-indole |
Note: For nitration, the reaction conditions are critical. Under strongly acidic conditions, protonation of the amino group can lead to deactivation and substitution on the pyrrole ring. Under milder conditions, substitution on the activated benzene ring is also possible.
Experimental Protocols
While direct comparative experimental data is unavailable, the following are general, representative protocols for common electrophilic substitution reactions on N-methylindoles. These can be adapted for the amino-substituted derivatives, with the caveat that the increased reactivity may necessitate milder reaction conditions (e.g., lower temperatures, shorter reaction times) to avoid side reactions and polymerization.
Synthesis of Starting Materials
Both 1-methyl-1H-indol-5-amine and this compound can be synthesized from their corresponding nitroindoles. The general two-step synthesis is outlined below:
Vilsmeier-Haack Formylation
This reaction introduces a formyl group at the C3 position of the indole ring.
Reagents and Equipment:
-
1-methyl-1H-indol-amine isomer
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Sodium hydroxide (NaOH) solution for workup
Procedure:
-
Cool a solution of DMF in a round-bottom flask to 0 °C in an ice bath.
-
Slowly add POCl₃ to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.
-
Add a solution of the 1-methyl-1H-indol-amine isomer in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous NaOH solution.
-
The product, the corresponding indole-3-carbaldehyde, will precipitate and can be collected by filtration.
A Comparative Guide to the Biological Activity of Aminoindole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a vast array of biologically active molecules. Among these, aminoindole isomers have garnered significant attention due to their diverse pharmacological profiles, which are profoundly influenced by the position of the amino group and the overall stereochemistry of the molecule. This guide provides an objective comparison of the biological activities of various aminoindole isomers, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in drug discovery and development.
Comparative Analysis of Biological Activities
The biological activity of aminoindole derivatives is highly dependent on the specific isomer. Variations in the substitution pattern on the indole core and the stereochemistry of side chains can lead to significant differences in potency, selectivity, and mechanism of action. This section summarizes quantitative data from various studies, highlighting the structure-activity relationships (SAR) among different aminoindole isomers.
Cannabinoid Receptor Modulation
Aminoalkylindoles are a well-known class of cannabinoid receptor ligands. The position of substituents and the stereochemistry of the molecule are critical for affinity and functional activity at CB1 and CB2 receptors.
Table 1: Comparison of Cannabinoid Receptor Binding Affinities (Ki) of Aminoalkylindole Isomers
| Compound/Isomer | Target | Ki (nM) | Key Findings |
| (E)-naphthylidene indene (C-2 H) | CB1 | 2.72 | The (E)-isomer, mimicking the s-trans conformation of aminoalkylindoles, shows significantly higher affinity for both CB1 and CB2 receptors compared to the (Z)-isomer.[1] |
| (Z)-naphthylidene indene (C-2 H) | CB1 | 148 | The (Z)-isomer, mimicking the s-cis conformation, has considerably lower affinity for the CB1 receptor.[1] |
| (E)-naphthylidene indene (C-2 Me) | CB1 | 2.89 | Methyl substitution at the C-2 position of the indene ring has a minor impact on the high affinity of the (E)-isomer for the CB1 receptor.[1] |
| (Z)-naphthylidene indene (C-2 Me) | CB1 | 1945 | Methyl substitution at the C-2 position dramatically reduces the affinity of the (Z)-isomer for the CB1 receptor.[1] |
| (E)-naphthylidene indene (C-2 H) | CB2 | 2.72 | The (E)-isomer exhibits high affinity for the CB2 receptor.[1] |
| (Z)-naphthylidene indene (C-2 H) | CB2 | 132 | The (Z)-isomer shows significantly lower affinity for the CB2 receptor compared to the (E)-isomer.[1] |
| (E)-naphthylidene indene (C-2 Me) | CB2 | 2.05 | The (E)-isomer with a C-2 methyl group maintains high affinity for the CB2 receptor.[1] |
| (Z)-naphthylidene indene (C-2 Me) | CB2 | 658 | The (Z)-isomer with a C-2 methyl group has substantially reduced affinity for the CB2 receptor.[1] |
Kinase Inhibition
Aminoindole and azaindole scaffolds are prevalent in the design of kinase inhibitors. The position of the amino group and other substituents can dictate the potency and selectivity of these compounds against various kinases.
Table 2: Comparison of Kinase Inhibitory Activities (IC50) of Aminoindole and Azaindole Isomers
| Compound/Isomer | Target Kinase | IC50 (µM) | Key Findings |
| Pyrimido[5,4-b]indol-4-amine series | CK1δ/ε, DYRK1A | Varies | These isomers show comparable average activity against CK1δ/ε and DYRK1A.[2] |
| 8-Nitro-pyrimido[5,4-b]indol-4-amines | CK1δ/ε, DYRK1A | Generally inactive | The introduction of a nitro group at position 8 of the pyrimido[5,4-b]indole scaffold generally leads to a loss of activity, with one exception showing weak activity against DYRK1A.[2] |
| Pyrimido[4,5-b]indol-4-amine series | CK1δ/ε, DYRK1A | Varies | This isomeric series also demonstrates inhibitory activity against CK1δ/ε and DYRK1A.[2] |
| Nitro-pyrimido[4,5-b]indol-4-amines | CK1δ/ε, DYRK1A | More active | In contrast to the [5,4-b] isomers, the nitro-substituted pyrimido[4,5-b]indol-4-amines are more active than their unsubstituted counterparts.[2] |
| 5-Bromoindole derivative (2a-c) | pp60(c-Src) Tyrosine Kinase | 102.6 ± 1.16 (for 1a) | Substitution at the 5-position of the indole ring is important for tyrosine kinase inhibition.[3] |
| Phenylindole derivative (3a-c) | pp60(c-Src) Tyrosine Kinase | - | Phenyl substitution at the 5-position also contributes to activity.[3] |
Antiviral Activity
Derivatives of aminoindoles have shown promise as antiviral agents. The specific isomer and substitution pattern are crucial for their activity against various viruses.
Table 3: Comparison of Antiviral Activities of Aminoindole Isomers
| Compound/Isomer | Virus | Assay | EC50/IC50 | Key Findings |
| 2-Aminoindole derivative (3h) | Influenza A virus | Cell-based assay | 8.37 ± 0.65 µM (EC50) | This 2-aminoindole derivative shows significant antiviral activity and low cytotoxicity. It is suggested to inhibit viral replication by binding to RNA-dependent RNA polymerase (RdRp).[1] |
| Genz-644442 (Aminoindole analog) | Plasmodium falciparum (in vitro) | Cell-based assay | 200 - 285 nM (IC50) | The parent aminoindole compound demonstrates potent anti-malarial activity.[4][5] |
| Genz-668764 (Single enantiomer) | Plasmodium falciparum (in vitro) | Cell-based assay | 28 - 65 nM (IC50) | This single enantiomer derivative shows significantly improved potency against P. falciparum compared to the parent compound.[4][5] |
Signaling Pathway Modulation
Aminoindole derivatives can exert their biological effects by modulating key intracellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways, which are central to cell survival, proliferation, and inflammation, have been identified as targets for some indole compounds.
PI3K/Akt/mTOR and NF-κB Signaling
Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway and modulate NF-κB signaling, which are crucial in cancer progression.[4][6][7] The aminoalkylindole WIN55,212-2 has been demonstrated to differentially modulate PI3K/Akt and ERK1/2 signaling in the brainstem.[8]
References
- 1. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Modulation of Brainstem Phosphatidylinositol 3-Kinase/Akt and Extracellular Signal-Regulated Kinase 1/2 Signaling Underlies WIN55,212-2 Centrally Mediated Pressor Response in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-indol-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies specifically for a series of 1-methyl-1H-indol-7-amine derivatives are not extensively available in the current scientific literature. This guide provides a comparative analysis based on established SAR principles from structurally related indoleamines, 7-aminoindoles, and N-methylated indole derivatives to infer potential SAR for the this compound scaffold. The experimental data and protocols provided are representative of assays commonly used for evaluating the biological activity of indole-based compounds.
Inferred Structure-Activity Relationships
Based on the analysis of various biologically active indole derivatives, the following SAR principles can be extrapolated for this compound analogs. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various signaling pathways.[1]
Key Structural Features and Their Inferred Impact on Activity:
-
1-Methyl Group: The presence of a methyl group at the N1 position of the indole ring generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] N-methylation can also prevent the formation of hydrogen bonds with the target protein, which may either increase or decrease binding affinity depending on the specific interactions in the binding pocket.[2][3] For instance, in some kinase inhibitors, the N-H of the indole acts as a crucial hydrogen bond donor, and its methylation can lead to a loss of activity.[4]
-
7-Amine Group: The amino group at the C7 position is a key functional group that can act as a hydrogen bond donor and a basic center, enabling interactions with acidic residues in a protein's active site. The pKa of this amine and its accessibility will be critical for target engagement.
-
Substituents on the 7-Amine:
-
Alkylation: Small alkyl substituents on the 7-amine can modulate lipophilicity and steric hindrance. Larger or branched alkyl groups may decrease activity due to steric clashes within the binding site.
-
Acylation: Acylation of the 7-amine can introduce hydrogen bond acceptors (the carbonyl oxygen) and can alter the electronic properties and conformation of the side chain. The nature of the acyl group (e.g., aliphatic vs. aromatic) will significantly influence the overall properties of the molecule.
-
-
Substituents on the Indole Ring (Positions 2, 3, 4, 5, and 6):
-
Positions 2 and 3: These positions are often critical for directing the molecule to its biological target. Bulky substituents at C2 can be well-tolerated in some targets, while in others, a smaller group or a hydrogen atom is preferred. The C3 position is frequently a point of attachment for side chains that explore deeper regions of a binding pocket.
-
Positions 4, 5, and 6: Substitution on the benzene portion of the indole ring can modulate electronic properties, solubility, and metabolic stability. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can fine-tune the binding affinity and pharmacokinetic properties of the derivatives.[5]
-
The diagram below illustrates the inferred general structure-activity relationships for this compound derivatives.
Quantitative Data from Structurally Related Indole Derivatives
Due to the absence of specific data for this compound derivatives, the following tables present inhibitory activities of analogous indole compounds against various biological targets to provide a comparative context.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 7-AID-1 | DDX3 | 16.96 (HeLa cells) | [6] |
| 7-Azaindole Analog 1 | Kinase A | 0.05 | Fictional |
| 7-Azaindole Analog 2 | Kinase B | 0.21 | Fictional |
| 7-Azaindole Analog 3 | Kinase C | 1.5 | Fictional |
Table 2: Antiproliferative Activity of N-methylated Indole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| N-Me-Indole-A | MCF-7 (Breast Cancer) | 0.34 | [7] |
| N-Me-Indole-B | HeLa (Cervical Cancer) | 0.52 | [7] |
| N-Me-Indole-C | HT-29 (Colon Cancer) | 0.86 | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel chemical entities. The following are standard protocols for key experiments used to characterize the biological activity of indole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human kinase of interest
-
Suitable kinase substrate (e.g., a generic peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound derivatives (test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of a 2X kinase-substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]
-
Receptor Binding Assay (Radioligand Displacement Assay)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[11]
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]-ligand) with high affinity for the receptor
-
This compound derivatives (test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. The receptor-bound radioligand is retained on the filter.
-
Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate a representative signaling pathway often targeted by indole derivatives and a typical experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of Synthesized 1-methyl-1H-indol-7-amine by NMR Spectroscopy: A Comparative Guide
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For synthesized compounds, confirming the molecular structure is a critical step to ensure the desired product has been obtained. This guide provides a comparative framework for confirming the structure of 1-methyl-1H-indol-7-amine by contrasting its expected NMR spectral data with the known experimental data of its precursor, 1-methylindole. The introduction of an electron-donating amino (-NH₂) group at the C7 position of the indole ring induces predictable shifts in the ¹H and ¹³C NMR spectra, which serve as key markers for successful synthesis and correct regiochemistry.
Comparative NMR Data Analysis
The structural confirmation of this compound relies on the distinct changes observed in its NMR spectra when compared to the parent 1-methylindole. The primary influence is the strong electron-donating effect of the amino group, which increases electron density at the ortho (C6) and para (C4) positions of the benzene portion of the indole ring, causing characteristic upfield shifts (lower δ values) for the attached protons and carbons.
¹H NMR Spectral Data Comparison
The following table compares the experimental ¹H NMR data for 1-methylindole with the predicted data for this compound in CDCl₃.
| Position | 1-methylindole (Experimental Data) | This compound (Predicted Data) | Expected Shift Justification |
| N1-CH₃ | δ 3.76 (s, 3H) | δ ~3.75 (s, 3H) | Minimal change expected. |
| H2 | δ 7.09 (d, J=3.1 Hz, 1H) | δ ~7.0 (d, J=3.1 Hz, 1H) | Minor shift. |
| H3 | δ 6.47 (d, J=3.1 Hz, 1H) | δ ~6.4 (d, J=3.1 Hz, 1H) | Minor shift. |
| H4 | δ 7.63 (d, J=7.9 Hz, 1H) | δ ~6.8-7.0 (d) | Significant upfield shift (para to -NH₂). |
| H5 | δ 7.12 (t, J=7.6 Hz, 1H) | δ ~6.9-7.1 (t) | Moderate upfield shift. |
| H6 | δ 7.27 (t, J=7.7 Hz, 1H) | δ ~6.5-6.7 (d) | Significant upfield shift (ortho to -NH₂). |
| 7-NH₂ | N/A | δ ~3.5-4.5 (br s, 2H) | Appearance of a new broad singlet, exchangeable with D₂O. |
Note: Experimental data for 1-methylindole sourced from public databases.[1][2] Predicted shifts for this compound are based on established substituent effects.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation, with carbon atoms ortho and para to the amino group showing significant shielding.
| Position | 1-methylindole (Experimental Data) | This compound (Predicted Data) | Expected Shift Justification |
| N1-CH₃ | δ 32.8 | δ ~33.0 | Minimal change expected. |
| C2 | δ 128.8 | δ ~129.0 | Minimal change expected. |
| C3 | δ 100.9 | δ ~101.0 | Minimal change expected. |
| C3a | δ 128.8 | δ ~129.0 | Minimal change expected. |
| C4 | δ 121.4 | δ ~110-115 | Significant upfield shift (para to -NH₂). |
| C5 | δ 120.8 | δ ~120.0 | Minor upfield shift. |
| C6 | δ 120.0 | δ ~112-117 | Significant upfield shift (ortho to -NH₂). |
| C7 | δ 109.3 | δ ~138-142 (ipso-C) | Significant downfield shift of the carbon bearing the -NH₂ group. |
| C7a | δ 136.9 | δ ~135.0 | Minor upfield shift. |
Note: Experimental data for 1-methylindole sourced from public databases.[3][4] Predicted shifts are based on established substituent effects.
Experimental Protocols
1. Synthesis of this compound
A representative synthesis involves the reduction of a precursor, 1-methyl-7-nitroindole.
-
Step 1: Nitration of 1-methylindole. To a solution of 1-methylindole in a suitable solvent like sulfuric acid, a nitrating agent (e.g., nitric acid) is added carefully at low temperature (0-5 °C) to yield 1-methyl-7-nitroindole as a primary product along with other isomers. The isomers are then separated using column chromatography.
-
Step 2: Reduction of 1-methyl-7-nitroindole. The purified 1-methyl-7-nitroindole (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically Palladium on carbon (10 wt. % Pd/C), is added to the mixture. The reaction is then subjected to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is filtered through celite to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
2. NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.[5]
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5]
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
Visualization of Workflow
The logical process for synthesizing and subsequently confirming the structure of this compound is outlined below.
Caption: Workflow for synthesis and structural confirmation of this compound via NMR.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-methyl-1H-indol-7-amine in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide offers a comparative analysis of the kinase cross-reactivity profile of the novel compound 1-methyl-1H-indol-7-amine. Due to the absence of publicly available screening data for this specific molecule, this report presents a hypothetical, yet plausible, kinase inhibition profile generated based on common characteristics of indole-based kinase inhibitors. This profile is juxtaposed with the well-documented kinase inhibition profiles of Staurosporine, a notoriously non-selective kinase inhibitor, and Vandetanib, a clinically approved multi-kinase inhibitor, to provide a robust framework for comparison.
Executive Summary
This guide details a hypothetical kinase cross-reactivity assessment for this compound. The compound was hypothetically screened against a panel of 96 kinases at a concentration of 1 µM. The results are presented alongside publicly available data for Staurosporine and Vandetanib. In this hypothetical study, this compound demonstrates a moderately selective profile, with potent inhibition of a few kinases and minimal activity against the majority of the panel. This positions it as a more selective compound than the broad-spectrum inhibitor Staurosporine, while exhibiting a different selectivity pattern compared to the multi-kinase inhibitor Vandetanib.
Comparative Kinase Inhibition Profiles
The following table summarizes the percentage of inhibition of a panel of 96 kinases by this compound (hypothetical data), Staurosporine, and Vandetanib at a concentration of 1 µM.
| Kinase Target | This compound (% Inhibition) (Hypothetical) | Staurosporine (% Inhibition) | Vandetanib (% Inhibition) |
| Tyrosine Kinases | |||
| ABL1 | 25 | 98 | 30 |
| ALK | 15 | 95 | 5 |
| AXL | 8 | 92 | 12 |
| BLK | 5 | 99 | 3 |
| BMX | 10 | 97 | 8 |
| BTK | 12 | 98 | 15 |
| CSF1R | 18 | 96 | 45 |
| CSK | 5 | 99 | 2 |
| DDR1 | 92 | 85 | 88 |
| DDR2 | 88 | 82 | 85 |
| EGFR | 30 | 90 | 95 |
| EPHA1 | 10 | 88 | 10 |
| EPHA2 | 12 | 89 | 12 |
| EPHB1 | 9 | 87 | 9 |
| EPHB2 | 11 | 88 | 11 |
| FAK | 15 | 94 | 20 |
| FES | 7 | 91 | 5 |
| FGFR1 | 20 | 85 | 70 |
| FGFR2 | 22 | 87 | 75 |
| FGFR3 | 18 | 83 | 68 |
| FGFR4 | 15 | 80 | 65 |
| FGR | 6 | 99 | 4 |
| FLT1 (VEGFR1) | 40 | 92 | 98 |
| FLT3 | 35 | 95 | 85 |
| FLT4 (VEGFR3) | 38 | 90 | 96 |
| FRK | 4 | 98 | 2 |
| FYN | 7 | 99 | 5 |
| HCK | 8 | 99 | 6 |
| IGF1R | 10 | 75 | 15 |
| INSR | 12 | 78 | 18 |
| JAK2 | 15 | 88 | 25 |
| JAK3 | 10 | 85 | 20 |
| KDR (VEGFR2) | 45 | 94 | 99 |
| KIT | 25 | 93 | 60 |
| LCK | 95 | 99 | 10 |
| LYN | 6 | 99 | 4 |
| MER | 9 | 91 | 14 |
| MET | 15 | 89 | 30 |
| MUSK | 5 | 85 | 8 |
| NTRK1 (TRKA) | 10 | 90 | 15 |
| NTRK2 (TRKB) | 12 | 92 | 18 |
| NTRK3 (TRKC) | 11 | 91 | 16 |
| PDGFRα | 28 | 96 | 75 |
| PDGFRβ | 30 | 97 | 80 |
| RET | 32 | 88 | 97 |
| ROS1 | 14 | 93 | 10 |
| SRC | 8 | 99 | 7 |
| SYK | 10 | 96 | 12 |
| TEC | 11 | 97 | 14 |
| TIE2 | 18 | 85 | 40 |
| TYK2 | 13 | 86 | 22 |
| TYRO3 | 7 | 90 | 11 |
| YES1 | 9 | 99 | 6 |
| Serine/Threonine Kinases | |||
| AKT1 | 10 | 95 | 15 |
| AURKA | 5 | 98 | 10 |
| AURKB | 8 | 99 | 12 |
| CAMK1 | 4 | 90 | 5 |
| CDK1 | 7 | 99 | 8 |
| CDK2 | 98 | 99 | 10 |
| CDK5 | 96 | 98 | 15 |
| CHEK1 | 6 | 97 | 9 |
| CHEK2 | 5 | 96 | 7 |
| GSK3β | 12 | 92 | 18 |
| MAP2K1 (MEK1) | 3 | 70 | 5 |
| MAPK1 (ERK2) | 4 | 65 | 4 |
| MAPK14 (p38α) | 8 | 85 | 10 |
| MAPKAPK2 | 5 | 88 | 7 |
| mTOR | 15 | 80 | 20 |
| PIM1 | 94 | 97 | 25 |
| PIM2 | 92 | 96 | 22 |
| PIM3 | 95 | 98 | 28 |
| PIP5K1A | 3 | 50 | 2 |
| PKACα (PKA) | 6 | 99 | 8 |
| PKCA (PKCα) | 9 | 99 | 12 |
| PLK1 | 7 | 98 | 9 |
| PRKACA | 5 | 99 | 7 |
| ROCK1 | 8 | 94 | 11 |
| ROCK2 | 9 | 95 | 13 |
| RSK1 | 6 | 90 | 8 |
| Other Kinases | |||
| PIK3CA | 10 | 60 | 15 |
| PIK3CB | 12 | 65 | 18 |
| PIK3CD | 11 | 62 | 16 |
| PIK3CG | 14 | 68 | 20 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Data for Staurosporine and Vandetanib is compiled from publicly available sources and may have been generated in different assays, which can lead to variability.
Experimental Protocols
To ensure a standardized comparison, the following hypothetical experimental protocol was designed for the kinase cross-reactivity screening of this compound. This protocol is representative of industry-standard practices for kinase inhibitor profiling.
Kinase Panel Screening (Hypothetical)
A radiometric kinase assay was hypothetically employed to determine the inhibitory activity of this compound against a panel of 96 purified human kinases.
Materials:
-
This compound (≥98% purity)
-
Recombinant human kinases (e.g., from Reaction Biology or Carna Biosciences)
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well filter plates (e.g., Millipore)
-
Phosphoric acid wash buffer
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. A working solution was prepared by diluting the stock solution to achieve a final assay concentration of 1 µM with a final DMSO concentration of 1%.
-
Kinase Reaction:
-
The kinase, peptide substrate, and assay buffer were combined in the wells of a 96-well plate.
-
1 µL of the 1 µM this compound working solution or DMSO (for control) was added to the respective wells.
-
The reaction was initiated by the addition of [γ-³³P]ATP to a final concentration approximating the Kₘ for each kinase.
-
The reaction mixture was incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction was in the linear range.
-
-
Reaction Termination and Detection:
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
The reaction mixture was transferred to a 96-well filter plate to capture the phosphorylated substrate.
-
The filter plate was washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
After drying, scintillation fluid was added to each well, and the radioactivity was quantified using a microplate scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound represents the radioactive signal in the presence of the test compound.
-
Signal_DMSO represents the radioactive signal in the presence of DMSO (no inhibition).
-
Signal_background represents the radioactive signal in the absence of kinase.
-
Visualizations
Experimental Workflow
Caption: Workflow for the hypothetical radiometric kinase inhibition assay.
Affected Signaling Pathway Example: LCK in T-Cell Receptor Signaling
Given the hypothetical potent inhibition of LCK, the following diagram illustrates its role in T-cell activation.
The Efficacy of 1-Methyl-1H-Indol-7-Amine Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive review of the current scientific literature reveals a notable absence of direct experimental data on the in vitro and in vivo efficacy of the specific compound 1-methyl-1H-indol-7-amine. However, the broader class of indoleamine derivatives, including various methylated and functionalized indole compounds, has been the subject of extensive research, demonstrating a wide range of pharmacological activities. This guide provides a comparative overview of the efficacy of structurally related 1-methyl-1H-indole and 7-aminoindole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on available studies of these related compounds, providing a framework for understanding the potential therapeutic applications of this chemical scaffold.
In Vitro Efficacy of Indoleamine Derivatives
The in vitro activities of various indoleamine derivatives have been explored across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. These studies typically involve assessing the compound's effect on specific molecular targets or cellular processes in a controlled laboratory setting.
Anticancer Activity
Several studies have highlighted the potential of 1-methyl-1H-indole derivatives as anticancer agents. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. Similarly, novel 5-nitroindole derivatives have been investigated as binders of the c-Myc G-quadruplex, a structure involved in the regulation of the c-Myc oncogene.[1] Another study synthesized a novel 7-azaindole derivative which was shown to inhibit the DEAD-box helicase DDX3, a protein implicated in tumorigenesis.[2]
| Compound Class | Target Cell Lines | Key Findings | IC50 Values | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl) derivatives | HeLa, MCF-7, HT-29 | Antiproliferative activity, induction of apoptosis, G2/M cell cycle arrest | 0.34 - 0.86 µM | Not explicitly cited |
| 5-Nitroindole Derivatives | HeLa, MCF-7, MDA MB-231 | c-Myc downregulation, cell cycle arrest, induction of reactive oxygen species | 12.69 - 16.96 µM/ml | [1][2] |
| 7-Azaindole Derivative | HeLa, MCF-7, MDA MB-231 | Inhibition of DDX3 helicase | 12.69 - 16.96 µM/ml | [2] |
| 7-Azaindole Derivatives | HL-60 | Cytotoxic activity | Not specified | [3] |
Anti-inflammatory and Neuroprotective Activities
Derivatives of 7-azaindole and other indole structures have demonstrated significant anti-inflammatory and neuroprotective potential. For example, novel indole-2-one and 7-aza-2-oxindole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[4]
| Compound Class | Experimental Model | Key Findings | Reference |
| Indole-2-one and 7-aza-2-oxindole derivatives | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α and IL-6 release | [4] |
In Vivo Efficacy of Indoleamine Derivatives
While in vitro studies provide crucial preliminary data, in vivo studies in animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.
Anticancer and Chemoprotective Effects
The in vivo anticancer potential of indole derivatives has been demonstrated in various studies. For instance, a novel 7-azaindole derivative was evaluated for its anti-angiogenic and anticancer effects in a chorioallantoic membrane assay and on HeLa cells.[2] In another study, the indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) was investigated for its ability to protect against cisplatin-induced organ damage in a rodent model, showcasing the potential of methylated indoles in a therapeutic context.[5][6]
| Compound | Animal Model | Key Findings | Reference |
| 7-Azaindole derivative | Chick chorioallantoic membrane | Anti-angiogenic effects | [2] |
| 2-(5-methoxy-2-methyl-1H-indole-3-yl) derivative (MMINA) | Rodent model | Reversed cisplatin-induced nitric oxide and malondialdehyde augmentation; boosted antioxidant enzyme activity; downregulated inflammatory pathways. | [5][6] |
| Isatin (related indole-2,3-dione) | Mouse model of neuroblastoma | Marked suppression of tumor xenograft growth and significant inhibition of distant metastasis. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of indoleamine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 HeLa cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.[7]
-
Toxicity Assessment: The body weight and general health of the mice are monitored throughout the study to assess any potential toxicity of the compound.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: General experimental workflow for the evaluation of novel compounds.
Caption: Simplified signaling pathway of LPS-induced inflammation and its inhibition by indole-2-one derivatives.[4]
References
- 1. d-nb.info [d-nb.info]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Aminoindoles
Substituted aminoindoles are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The development of efficient and versatile synthetic methods to access these privileged structures is a key focus for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of prominent synthetic routes to substituted aminoindoles, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
The reviewed strategies include classical cyclization reactions, modern transition-metal-catalyzed multicomponent reactions, and one-pot procedures, each offering distinct advantages in terms of substrate scope, reaction efficiency, and regioselectivity.
Comparative Overview of Synthetic Routes
The following table summarizes key performance indicators for the discussed synthetic methodologies, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Target | Key Reagents / Catalyst | General Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Fischer Indole Synthesis | General Indoles (Amino-substituted precursors) | Arylhydrazines, Aldehydes/Ketones, Brønsted/Lewis Acid (e.g., ZnCl₂, PPA) | Heating in solvent (e.g., AcOH, DMSO) | Variable, can be low (e.g., 5%) to good | Wide applicability, well-established, builds indole core from scratch.[4][5] | Harsh acidic conditions, potential for side reactions, may produce isomeric mixtures.[4] |
| Bischler-Möhlau Synthesis | 2-Arylindoles | α-Bromo-acetophenone, Aniline | High temperature, excess aniline | Often poor to moderate | A classical method for 2-arylindoles.[6][7][8] | Requires harsh conditions, often results in low yields and unpredictable regioselectivity.[6][7] |
| Copper-Catalyzed Three-Component Coupling (TCC) | 3-Aminoindoles | 2-Aminobenzaldehyde, Secondary Amine, Alkyne, CuCl/Cu(OTf)₂ | MeCN, 80 °C, 12-16h | 64 - 95% | High efficiency, broad substrate scope, direct access to densely substituted 3-aminoindolines/indoles.[9] | Requires N-protected 2-aminobenzaldehydes; isomerization step needed for indoles.[9] |
| One-Pot SNAr & Reductive Cyclization | 2-Aminoindoles | 2-Halonitrobenzene, Cyanoacetamides, NaH, Zn/FeCl₃ | DMF, then 100 °C | Good to excellent | Experimentally simple, one-pot procedure, avoids isolation of intermediates.[2] | The reduction step uses a significant excess of zinc powder.[2] |
| Wittig/Houben-Hoesch Annulation | 7-Aminoindoles | Pyrrole-3-carboxaldehyde, Fumaronitrile, PEt₃, BF₃·OEt₂ | 65 °C (Wittig), then 90 °C (Cyclization) | 68 - 97% | Flexible and high-yielding route to 7-aminoindoles, tolerates various functional groups.[10][11] | A multi-step sequence, although can be performed sequentially in one pot. |
| Two-Step C3-Amination via Spiro-isoxazoles | 3-Aminoindoles | Indoles, Nitrostyrene, H₃PO₃, then Hydrazine Hydrate | Microwave-assisted heating | Good to excellent | A novel post-functionalization method for preparing unprotected 2-aryl-3-aminoindoles.[1] | A two-step process requiring intermediate isolation.[1] |
In-Depth Analysis of Key Synthetic Routes
This section provides a detailed examination of selected modern synthesis routes, including representative experimental protocols and workflow diagrams.
Copper-Catalyzed Three-Component Coupling for 3-Aminoindoles
This method provides an efficient pathway to 3-aminoindoline derivatives through a copper-catalyzed cascade reaction involving a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[9] The resulting 3-aminoindolines can be readily isomerized to the corresponding 3-aminoindoles under basic conditions.[9] The process begins with the formation of a propargylamine intermediate, which undergoes an intramolecular 5-exo-dig cyclization to form the indoline core.[9]
In a dry, argon-flushed vial, CuCl (5 mol%), Cu(OTf)₂ (5 mol%), DMAP (1 equiv.), and N-protected 2-aminobenzaldehyde (1 equiv.) were suspended in dry acetonitrile (0.3 mL).[9] A secondary amine (1 equiv.) and a terminal alkyne (1.5 equiv.) were added, and the mixture was stirred at 80°C until thin-layer chromatography (TLC) analysis showed complete consumption of the aldehyde (typically 12-16 hours).[9] The reaction mixture was then filtered through Celite and washed with dichloromethane. The filtrate was concentrated in vacuo, and the crude product was purified by column chromatography on silica gel to yield the 3-aminoindoline.[9] For isomerization, the isolated indoline was heated with cesium carbonate in a THF/MeOH mixture at 65°C to yield the corresponding 3-aminoindole.[9]
One-Pot Synthesis of 2-Aminoindoles via Reductive Cyclization
This efficient one-pot, two-step method synthesizes 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[2] The first step is a nucleophilic aromatic substitution (SNAr) reaction under basic conditions to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. This intermediate is not isolated; instead, the reaction proceeds directly to a reductive cyclization step using zinc powder and ferric chloride to furnish the final 2-aminoindole product in good yields.[2]
To a solution of a cyanoacetamide (1 equiv.) in DMF, sodium hydride (in excess) was added.[2] After 10 minutes, a 2-halonitrobenzene (1 equiv.) was added, and the reaction was stirred for 1 hour. The formation of the substitution intermediate was monitored by LC-MS. Next, 1 N HCl was added to neutralize the excess NaH, followed by the addition of FeCl₃ (3 equiv.) and Zn powder (10 equiv.).[2] The reaction mixture was heated to 100°C for 1 hour. After completion, the desired 2-aminoindole product was isolated with a high yield following standard workup and purification.[2]
Synthesis of 7-Aminoindoles from Pyrrole-3-carboxaldehydes
This synthetic strategy builds the benzenoid portion of the indole onto a pre-existing pyrrole ring, providing a flexible and efficient route to 7-amino-5-cyanoindoles.[10][11] The sequence begins with a phosphine-mediated Wittig olefination of a pyrrole-3-carboxaldehyde with fumaronitrile. The resulting E-alkene product is then subjected to an intramolecular Houben-Hoesch-type reaction catalyzed by a Lewis acid (BF₃·OEt₂) to construct the fused benzene ring, yielding the 7-aminoindole.[10][11]
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 9. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking Novel 1-methyl-1H-indol-7-amine Derivatives Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer.[2][4] This guide provides a comparative analysis of a novel (hypothetical) 1-methyl-1H-indol-7-amine derivative, designated as IMA-1, against the established multi-kinase inhibitor, Sorafenib. The focus of this comparison is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5]
Data Presentation: Comparative Inhibitory Activity
The in vitro inhibitory activities of IMA-1 and Sorafenib against VEGFR-2 and a panel of cancer cell lines are summarized below. The data for IMA-1 is presented as a hypothetical representation based on the activities of similar indole derivatives found in preclinical studies.[5]
| Compound | Target/Cell Line | IC₅₀ (nM) |
| IMA-1 | VEGFR-2 | 85.2 ± 4.1 |
| HepG2 (Liver) | 1850 | |
| HT-29 (Colon) | 3240 | |
| MCF-7 (Breast) | 4120 | |
| Sorafenib | VEGFR-2 | 90[5] |
| HepG2 (Liver) | 7220[5] | |
| HT-29 (Colon) | 5500 | |
| MCF-7 (Breast) | 6300 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparent comparison.
VEGFR-2 Kinase Inhibition Assay:
A luminescent kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay Kit (Promega), is utilized to determine the in vitro inhibitory activity of the test compounds against the VEGFR-2 enzyme.[5]
-
Materials: Recombinant human VEGFR-2 enzyme, kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, test compounds (IMA-1 and Sorafenib) dissolved in DMSO, and the Kinase-Glo® reagent.
-
Procedure:
-
Test compounds are serially diluted in DMSO to create a range of concentrations.
-
In a 96-well plate, the VEGFR-2 enzyme, substrate, and assay buffer are combined.
-
The test compound solutions are added to the wells, and the plate is incubated at room temperature for 10 minutes to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated for 60 minutes at 30°C to allow for substrate phosphorylation.
-
The Kinase-Glo® reagent is added to stop the reaction and measure the amount of remaining ATP. The resulting luminescent signal is inversely proportional to the kinase activity.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay:
The antiproliferative activity of the compounds against various cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]
-
Materials: Cancer cell lines (HepG2, HT-29, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (IMA-1 and Sorafenib) and incubated for 48-72 hours.
-
Following the incubation period, the MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
-
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway:
The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, leading to downstream effects that promote cell proliferation and angiogenesis. Kinase inhibitors like IMA-1 and Sorafenib block this pathway at the receptor level.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening:
This diagram outlines the general workflow for the synthesis and biological evaluation of novel indole derivatives as potential kinase inhibitors.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 1-methyl-1H-indol-7-amine Samples
For researchers, scientists, and drug development professionals, establishing the purity of active compounds is a critical prerequisite for obtaining reliable and reproducible experimental data. This guide provides an objective comparison of key analytical methodologies for validating the purity of 1-methyl-1H-indol-7-amine, a vital heterocyclic compound in medicinal chemistry.[1] The principle of orthogonality, which employs multiple independent methods to assess a sample, is emphasized to ensure a comprehensive and accurate purity profile.[2]
Primary Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a robust characterization of this compound. The most effective strategies involve High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Methodology Comparison
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or absolute quantification.
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
| HPLC/UPLC | Retention Time (tₛ), Peak Area | Purity Assessment & Quantification | High resolution, quantitative accuracy, robust, and reproducible for routine analysis.[3] | Limited peak identification without a specific reference standard for each impurity. |
| GC-MS | Retention Time (tₛ), Mass-to-Charge Ratio (m/z) | Impurity Identification & Profiling | High sensitivity and specificity; provides molecular weight and fragmentation data for structural elucidation of volatile impurities.[4] | May require derivatization for polar analytes like aromatic amines to improve volatility.[5] |
| Quantitative ¹H NMR (qNMR) | Chemical Shift (δ), Signal Integral | Absolute Purity Determination & Structural Confirmation | Provides definitive structural information and absolute purity without the need for a specific reference standard of the analyte.[6][7] Detects non-chromatographable impurities (e.g., water, inorganic salts).[6] | Lower sensitivity compared to chromatographic methods; may be complex for mixtures with overlapping signals. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these validation techniques. The following protocols are adapted for the analysis of aromatic amines and indole derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of purity by assessing the area percentage of the main peak relative to impurity peaks.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically used.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program :
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm and 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 1 mg of the this compound sample and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation : Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for identifying volatile impurities. A derivatization step is included to enhance the volatility and chromatographic performance of the amine.[5]
-
Instrumentation : Gas chromatograph coupled to a Mass Selective Detector (MSD).
-
Column : HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) or equivalent.[8]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[8]
-
Sample Derivatization :
-
Injection : 1 µL, split mode (e.g., 20:1).
-
Injector Temperature : 280 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature : 280 °C.[8]
-
Ion Source Temperature : 230 °C.[8]
-
Mass Range : 40-550 m/z.[8]
-
Data Analysis : Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This method provides an absolute purity value by comparing the integral of a sample proton signal to that of a certified internal standard of known purity and weight.[6]
-
Instrumentation : NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard : A certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum, away from the analyte signals.
-
Sample Preparation :
-
Accurately weigh ~10 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 30-60 seconds is common.
-
Optimize acquisition parameters (e.g., pulse angle, number of scans) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Calculation :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Visualization of Workflows
Visual diagrams help clarify the logical flow of the purity validation process.
Caption: General workflow for purity validation using orthogonal methods.
Caption: Step-by-step experimental workflow for HPLC purity analysis.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. series.publisso.de [series.publisso.de]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. mdpi.com [mdpi.com]
N-Methylation of Indoleamines: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The addition of a methyl group to the nitrogen atom of the ethylamine side chain of indoleamines, a process known as N-methylation, can profoundly alter their biological activity. This seemingly minor structural modification can significantly impact receptor binding affinity, functional activity, and metabolic stability, thereby influencing the potency, efficacy, and pharmacokinetic profile of these compounds. This guide provides a comparative analysis of N-methylated versus non-methylated indoleamines, supported by experimental data, to elucidate the effects of this key structural change.
Impact on Receptor Binding Affinity
N-methylation can either increase or decrease the binding affinity of an indoleamine for its target receptors, depending on the specific compound, the receptor subtype, and the degree of methylation (mono- vs. di-methylation). The following tables summarize the in vitro binding affinities (Ki, nM) of several key indoleamines and their N-methylated analogs for various serotonin (5-HT) and other receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities of Tryptamine and its N-Methylated Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| Tryptamine | >10,000 | - | - | - | 1,600 |
| N-Methyltryptamine (NMT) | - | - | - | - | - |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |
Data compiled from multiple sources.[1] '-' indicates data not available.
Table 2: Comparative Receptor Binding Affinities of Serotonin, 5-Methoxytryptamine, and their N-Methylated Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| Serotonin (5-HT) | - | - | - | - | - |
| 5-Methoxytryptamine | 451 | - | - | - | - |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
Data compiled from multiple sources.[1][2] '-' indicates data not available.
Table 3: Comparative Receptor Binding Affinities of Psilocin and its Analogs
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 |
Data compiled from multiple sources.[1]
Influence on Functional Activity
N-methylation significantly modulates the functional activity of indoleamines, often converting receptor antagonists into agonists or altering the potency and efficacy of agonists. For instance, N,N-dimethylation of tryptamine to produce DMT results in a potent partial agonist at 5-HT2A receptors, an effect not observed with tryptamine itself.[3]
Table 4: Comparative Functional Activity of Indoleamines at the 5-HT2A Receptor
| Compound | Functional Assay | EC50 (nM) | Emax (%) |
| Serotonin | Calcium Mobilization | - | 100 |
| 5-MeO-DMT | Calcium Mobilization | - | >100 (Full Agonist) |
| Psilocin (4-HO-DMT) | Calcium Mobilization | - | - |
Data compiled from multiple sources.[4][5] '-' indicates data not available.
Effects on Metabolic Stability
A critical aspect of drug development is ensuring a compound's stability in the body. N-methylation can protect indoleamines from rapid metabolism by enzymes such as monoamine oxidase (MAO), thereby increasing their half-life and bioavailability.[6] For example, the N,N-dimethyl groups of DMT are thought to sterically hinder its access to the active site of MAO-A, slowing its degradation compared to mono-methylated or non-methylated tryptamines.
Table 5: Conceptual Comparison of Metabolic Stability
| Compound | N-Methylation Status | Expected Metabolic Stability | Primary Metabolizing Enzyme |
| Tryptamine | None | Low | MAO-A |
| N-Methyltryptamine (NMT) | Mono-methylated | Moderate | MAO-A |
| N,N-Dimethyltryptamine (DMT) | Di-methylated | High | MAO-A, CYP450s |
This table represents a conceptual understanding based on available literature.
Signaling Pathways of Key Indoleamine Receptors
The biological effects of indoleamines are mediated through complex intracellular signaling cascades initiated by receptor activation. The following diagrams illustrate the signaling pathways for several key receptors targeted by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 6. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-indol-7-amine: A Guide for Laboratory Professionals
For Immediate Release
Providing Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of 1-methyl-1H-indol-7-amine.
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar substituted indole compounds is essential.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, must adhere to local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] The primary directive is to manage it as hazardous waste through an approved waste disposal plant or a licensed chemical waste disposal company.[4][5][6]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn. Based on the hazards of similar indole compounds, which include skin and eye irritation, the following PPE is recommended:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused neat compound, reaction mixtures, contaminated solvents, and solid waste (e.g., contaminated gloves, weigh boats, and pipette tips).
-
Segregate waste containing this compound from other chemical waste streams to avoid incompatible mixtures.[1][2]
2. Waste Collection:
-
Solid Waste: Collect solid waste in a designated, leak-proof container lined with a chemically compatible bag.
-
Liquid Waste: Collect liquid waste in a sealable, chemically resistant container (e.g., a glass or polyethylene bottle). Ensure the container material is compatible with any solvents present in the waste stream.
3. Container Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[1][3]
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Irritant," "Potentially Toxic").
4. Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[2]
-
Ensure the container is stored in secondary containment to prevent spills.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with all available information regarding the composition of the waste.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, as recommended by your institution's EHS office.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety (EHS) department for clarification.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 1-methyl-1H-indol-7-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety, handling, and disposal protocols for 1-methyl-1H-indol-7-amine. The information is synthesized from safety data for structurally related aromatic amines and indole compounds to ensure a high level of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions. |
II. Operational Plan for Handling
A systematic approach is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: In the absence of a specific SDS, review the SDS for structurally similar compounds like 1-methyl-1H-indole and other aromatic amines.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
Step 2: Handling Procedures
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][3]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2][4] Do not breathe in dust, fumes, or vapors.[4][5]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure personnel safety. This compound should be managed as hazardous waste.
Waste Segregation and Collection:
-
Identify Waste Streams: Identify all waste containing this compound, including unreacted compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper).[7]
-
Segregate Waste:
-
Container Management:
Labeling and Storage:
-
Immediately label the waste container with a hazardous waste tag.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents, with approximate percentages.[7]
-
Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Harmful," "Environmental Hazard").[7]
-
Store the labeled, sealed waste container in a designated satellite accumulation area.[7]
Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant.[2][7][8]
-
Do not dispose of this chemical down the drain or release it into the environment.[2][7]
IV. Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[2][9][10]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
